molecular formula C7H12N2O B141909 2-cyano-N,N-diethylacetamide CAS No. 26391-06-0

2-cyano-N,N-diethylacetamide

Cat. No.: B141909
CAS No.: 26391-06-0
M. Wt: 140.18 g/mol
InChI Key: RYSHIRFTLKZVIH-UHFFFAOYSA-N
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Description

N,N-diethylcyanoacetamide is an aliphatic nitrile and a monocarboxylic acid amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSHIRFTLKZVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397378
Record name 2-cyano-N,N-diethylacetamide
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26391-06-0
Record name 2-Cyano-N,N-diethylacetamide
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Record name 2-Cyano-N,N-diethylacetamide
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Record name 2-cyano-N,N-diethylacetamide
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Record name 2-CYANO-N,N-DIETHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to 2-cyano-N,N-diethylacetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyano-N,N-diethylacetamide, a key intermediate in organic synthesis. This document consolidates critical data including physicochemical properties, structural information, and detailed experimental protocols for its synthesis. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. The molecular structure is further elucidated through a diagram generated using the DOT language. This guide is intended to be an essential resource for researchers and professionals involved in synthetic chemistry and drug development.

Chemical Identity and Properties

This compound is a versatile organic compound, notable for its dual functional groups: a cyano (-C≡N) group and a tertiary amide (-C(=O)N(C₂H₅)₂). These features contribute to its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 26391-06-0[1]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.18 g/mol [1][2]
Appearance Colorless to pale yellow or pale brown liquid/oil[3][4][5]
Physical State Liquid at room temperature[1][6][7]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, tetrahydrofuran, and methanol. Insoluble in water.[4][8]
Physicochemical Data
PropertyValueReference
Density 1.013 g/mL at 25 °C[1]
Boiling Point 114 °C at 4 mmHg (lit.)[8][9]
Melting Point Not consistently reported; one source cites 121 °C, which is likely an error as it is generally described as a liquid.[5][8]
Refractive Index (n20/D) 1.466[1]
Flash Point >110 °C[8]
pKa (Predicted) 4.53 ± 0.10[4]

Molecular Structure

The structure of this compound features a central acetamide moiety with two ethyl groups attached to the nitrogen atom and a cyanomethyl group attached to the carbonyl carbon.

Structural Representations
FormatRepresentation
SMILES CCN(CC)C(=O)CC#N
InChI InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3
InChIKey RYSHIRFTLKZVIH-UHFFFAOYSA-N
Structural Diagram
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// Atom nodes N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C6 [label="C", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"];

// Edges for bonds N1 -- C1; C1 -- C2; N1 -- C3; C3 -- C4; N1 -- C5; C5 -- O1 [style=double]; C5 -- C6; C6 -- C7; C7 -- N2 [style=triple]; }

Caption: Chemical structure of this compound.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are not widely available in public databases, the expected spectral features are described below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene group adjacent to the cyano group. The chemical shifts would be influenced by the neighboring electron-withdrawing groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should exhibit distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorption bands include:

  • A strong absorption band around 2250 cm⁻¹ for the C≡N (nitrile) stretching vibration.

  • A strong absorption band around 1650 cm⁻¹ for the C=O (amide) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 140.09496 Da.[10] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide and cyano groups.[10]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis from Ethyl Cyanoacetate and Diethylamine

This method involves the direct amidation of a cyanoacetic acid ester with diethylamine.

Workflow Diagram:

Synthesis_Workflow_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification EthylCyanoacetate Ethyl Cyanoacetate ReactionMix Mix reactants in a suitable solvent (e.g., anhydrous THF) under N₂ EthylCyanoacetate->ReactionMix Diethylamine Diethylamine Diethylamine->ReactionMix Cooling Cool to low temperature (e.g., -30 °C) ReactionMix->Cooling BaseAddition Slowly add a strong base (e.g., n-hexyllithium) Cooling->BaseAddition Stirring Stir at low temperature, then warm to room temperature BaseAddition->Stirring Quench Quench with ethanol Stirring->Quench SolventRemoval Remove solvent under reduced pressure Quench->SolventRemoval Extraction Acidify with HCl and extract with dichloromethane (DCM) SolventRemoval->Extraction Washing Wash organic layer with water Extraction->Washing Drying Dry organic layer (e.g., over Na₂SO₄) Washing->Drying Purification Purify by vacuum distillation or column chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from ethyl cyanoacetate.

Detailed Protocol:

  • To a reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF), followed by diethylamine.

  • Cool the reactor to below -30 °C.

  • Slowly add a solution of n-hexyllithium in hexanes, maintaining the temperature below -30 °C.

  • After the addition is complete, stir the mixture at -30 °C for 1.5 hours.

  • Slowly add a solution of ethyl cyanoacetate in THF, again keeping the temperature below -30 °C.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.

  • Quench the reaction by the slow addition of ethanol and stir overnight at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Treat the residue with 10% hydrochloric acid and extract twice with dichloromethane (DCM).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Synthesis using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This method involves the coupling of cyanoacetic acid and diethylamine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Workflow Diagram:

Synthesis_Workflow_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up CyanoaceticAcid Cyanoacetic Acid ReactionMix Combine reactants in an organic solvent (e.g., THF or dichloromethane) CyanoaceticAcid->ReactionMix Diethylamine Diethylamine Diethylamine->ReactionMix DCC Dicyclohexylcarbodiimide (DCC) DCC->ReactionMix Reflux Reflux the reaction mixture for 6-9 hours ReactionMix->Reflux Concentration Concentrate the reaction mixture Reflux->Concentration Precipitation Treat residue with water and acetic acid Concentration->Precipitation Filtration Filter to remove dicyclohexylurea (DCU) Precipitation->Filtration Extraction Extract the filtrate with an organic solvent Filtration->Extraction SolventRemoval Concentrate the organic layer Extraction->SolventRemoval Product This compound (as oil) SolventRemoval->Product

Caption: Workflow for the DCC-mediated synthesis of this compound.

Detailed Protocol:

  • Charge a reaction vessel with an organic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Add dicyclohexylcarbodiimide (DCC), diethylamine, and cyanoacetic acid to the solvent.

  • Reflux the reaction mixture for 6-9 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Treat the residue with a mixture of water and acetic acid to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the precipitated DCU.

  • Extract the filtrate with an organic solvent (e.g., dichloromethane).

  • Concentrate the organic layer under reduced pressure to obtain this compound as an oil.[9]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. In this synthesis, it undergoes a condensation reaction with 3,4-dihydroxy-5-nitrobenzaldehyde.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

This technical guide provides a detailed summary of the chemical properties, structure, and synthesis of this compound. The tabulated data, structural diagrams, and comprehensive experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. Its role as a key synthetic intermediate underscores its importance in the development of new chemical entities.

References

An In-depth Technical Guide to 2-cyano-N,N-diethylacetamide (CAS: 26391-06-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N,N-diethylacetamide is a versatile organic compound that serves as a key intermediate in various synthetic applications, most notably in the pharmaceutical industry.[1][2] Its chemical structure, featuring a cyano group and a diethylamide moiety, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its significant role in the synthesis of the anti-Parkinson's drug, entacapone.

Physicochemical Properties

This compound is typically a colorless to light yellow or pale brown liquid.[2] It is soluble in organic solvents but insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26391-06-0[2]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.18 g/mol [2]
Appearance Colorless to light yellow/pale brown liquid[2]
Boiling Point 114 °C at 4 mmHg[4]
Density 1.013 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Solubility Soluble in organic solvents, insoluble in water[2]
Storage Temperature 2-8°C[5]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H-NMR (200 MHz, CDCl₃) δ 1.2 ppm (t, 6H, J = 7Hz), 3.4 ppm (q, 4H, J = 7Hz), 3.55ppm (s, 2H)[1]
¹³C-NMR Experimental data not found in the searched literature.
Infrared (IR) Experimental data not found in the searched literature. A supplier indicates that the IR spectrum of a sample should be concordant with their in-house standard.[6]
Mass Spectrometry (MS) Predicted m/z values for various adducts: [M+H]⁺: 141.10224, [M+Na]⁺: 163.08418, [M-H]⁻: 139.08768

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following are two detailed experimental protocols.

Experimental Protocol 1: Synthesis via Reaction of N,N-Diethylamine with Ethyl Cyanoacetate

This method involves the reaction of N,N-diethylamine with ethyl cyanoacetate in the presence of a strong base like n-hexyllithium.

Reaction Scheme:

G cluster_conditions Conditions diethylamine N,N-Diethylamine product This compound diethylamine->product ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product n_hexyllithium n-Hexyllithium THF THF, < -30°C

Caption: Synthesis of this compound from N,N-diethylamine.

Methodology:

  • Under a nitrogen atmosphere, add 30 L of anhydrous tetrahydrofuran (THF) to a suitable reactor.

  • Add 1.272 kg (17.39 mol) of diethylamine to the reactor.

  • Cool the reactor to below -30 °C.

  • Slowly add a 33% hexane solution of n-hexyllithium to the reaction mixture, maintaining the temperature below -30 °C.

  • After the addition is complete, stir the mixture at -30 °C for 1.5 hours.

  • In a separate vessel, dissolve 0.655 kg (5.79 mol) of ethyl cyanoacetate in 2 L of THF.

  • Slowly add the ethyl cyanoacetate solution to the reaction mixture, keeping the temperature well below -30 °C.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.

  • Slowly add 0.66 L of ethanol to the mixture and stir overnight at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Treat the residue with 8 L of 10% hydrochloric acid and extract twice with dichloromethane (DCM) (2 x 7 L).

  • Combine the DCM layers and wash with water (2 x 5 L).

  • Dry the DCM solution and evaporate to dryness to yield the product.

Quantitative Data:

  • Yield: 755.29 g (97%)[1]

Experimental Protocol 2: Single-Step Synthesis using Dicyclohexylcarbodiimide (DCC)

This process describes a single-step synthesis from N,N-diethylamine and cyanoacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Workflow:

G start Start reactants Charge THF, DCC, N,N-diethylamine, and cyanoacetic acid start->reactants reflux Reflux for 6-9 hours reactants->reflux concentrate1 Concentrate the reaction mixture reflux->concentrate1 treat Treat residue with water and acetic acid concentrate1->treat filter Filter to remove dicyclohexylurea treat->filter extract Extract filtrate with dichloromethane filter->extract concentrate2 Concentrate the organic layer extract->concentrate2 product Obtain this compound as an oil concentrate2->product

Caption: Workflow for the DCC-mediated synthesis of this compound.

Methodology:

  • Charge a reactor with 235 L of tetrahydrofuran (THF).

  • Add 85 kg of dicyclohexylcarbodiimide (DCC), 34 kg of N,N-diethylamine, and 36 kg of cyanoacetic acid.

  • Reflux the reaction mixture for 6-9 hours.

  • After the reaction is complete, concentrate the mixture.

  • Treat the residue with a mixture of 275 L of water and 12 L of acetic acid.

  • Filter the mixture to remove the precipitated dicyclohexylurea.

  • Extract the filtrate with dichloromethane.

  • Concentrate the dichloromethane layer to obtain the product as an oil.

Quantitative Data:

  • Yield: 55.2 kg

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, particularly entacapone.[1] It is also used as a building block for various N-heterocyclic compounds.[1]

Synthesis of Entacapone

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[5] this compound is a key precursor in its synthesis.

Reaction Scheme for Entacapone Synthesis:

G start_material This compound product Entacapone start_material->product reagent 3,4-dihydroxy-5-nitrobenzaldehyde reagent->product conditions Base (e.g., piperidine) Alcoholic solvent Reflux

Caption: Synthesis of Entacapone from this compound.

Experimental Protocol Outline:

The synthesis generally involves the condensation of this compound with 3,4-dihydroxy-5-nitrobenzaldehyde in an alcoholic solvent in the presence of a base, such as piperidine. The reaction is typically carried out at reflux temperature.[5] Subsequent workup, which may involve treatment with an aqueous acid, yields entacapone.[5]

Synthesis of Other Heterocyclic Compounds

This compound is a versatile reagent for synthesizing various heterocyclic compounds. For instance, it can be used to prepare N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which is a precursor to cyanofluoroamides.[1][7] It also serves as a building block for fluorophores that can be used as endoplasmic reticulum probes.[7] The reactivity of the cyano and amide groups, along with the active methylene group, allows for a range of cyclization and condensation reactions.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and eye irritation.[8]

Table 3: Hazard and Precautionary Statements

Classification Statement Reference(s)
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS: 26391-06-0) is a commercially important chemical intermediate with well-defined synthetic routes and a primary application in the pharmaceutical industry for the production of entacapone. Its versatile chemical nature also allows for its use in the synthesis of other heterocyclic structures. While some spectroscopic data is available, further experimental characterization, particularly ¹³C-NMR and IR spectroscopy, would be beneficial for the scientific community. The provided synthetic protocols offer researchers and drug development professionals detailed procedures for its preparation. As with all chemical reagents, appropriate safety precautions must be followed during its handling and use.

References

An In-depth Technical Guide on the Physical Properties of N,N-Diethyl-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-2-cyanoacetamide is a versatile organic compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process optimization, reaction monitoring, and ensuring safety. This technical guide provides a comprehensive overview of the core physical characteristics of N,N-Diethyl-2-cyanoacetamide, detailed experimental protocols for their determination, and a visualization of its role in a significant synthetic pathway.

Core Physical Properties

N,N-Diethyl-2-cyanoacetamide is typically a colorless to light yellow or pale brown liquid or oil at room temperature.[1][2][3] Its molecular structure consists of a central acetamide group with two ethyl substituents on the nitrogen atom and a cyano group attached to the alpha-carbon. This combination of functional groups, including a polar cyano and amide group, contributes to its moderate polarity and solubility in various organic solvents.[2]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O[4][5]
Molecular Weight 140.18 g/mol [4][5][6][7]
Appearance Colorless to light yellow/pale brown liquid/oil[1][2][3]
Melting Point 121 °C[8]
Boiling Point 114 °C at 4 mmHg254.1 °C at 760 mmHg[4][8]
Density 1.013 g/mL at 25 °C0.988 g/cm³[4][8][9]
Refractive Index (n20/D) 1.466[8][9]
Solubility Soluble in Chloroform, Ethyl Acetate, Tetrahydrofuran, Methanol. Insoluble in water.[1][8]
Vapor Pressure 0.0176 mmHg at 25°C[4]
Flash Point >110 °C[4][8]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of N,N-Diethyl-2-cyanoacetamide.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the solid N,N-Diethyl-2-cyanoacetamide is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus with a heated block).[9]

  • Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For an accurate determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask containing the liquid sample of N,N-Diethyl-2-cyanoacetamide and a few boiling chips.[10] The flask is connected to a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[11]

  • Pressure Reduction: The system is evacuated to the desired pressure, which is monitored with a manometer.[11]

  • Heating: The distillation flask is heated gently. The liquid will begin to boil when its vapor pressure equals the reduced pressure in the apparatus.[10]

  • Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.[11]

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[2][8]

  • Volume Measurement: A specific volume of liquid N,N-Diethyl-2-cyanoacetamide (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

  • Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[2][8]

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated using the formula: Density = Mass / Volume.[8] For higher accuracy, a pycnometer can be used instead of a graduated cylinder.[12]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Assessment

  • Sample Preparation: A small, measured amount of N,N-Diethyl-2-cyanoacetamide (e.g., 25 mg or 0.05 mL) is placed in a test tube.[13]

  • Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, chloroform, etc.) is added to the test tube in portions.[13]

  • Mixing and Observation: After each addition of the solvent, the test tube is vigorously shaken. The mixture is then observed to see if the solute has completely dissolved.[13][14]

  • Classification: The compound is classified as soluble if it dissolves completely, and insoluble if it does not. This process is repeated for a range of solvents to determine the solubility profile.[5]

A common method for the synthesis of N,N-Diethyl-2-cyanoacetamide involves the reaction of diethylamine with ethyl cyanoacetate.

Methodology

  • Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to a reaction vessel under a nitrogen atmosphere, followed by diethylamine. The reactor is cooled to below -30°C.

  • Addition of Reagents: A hexane solution of n-butyllithium is slowly added to the cooled reactor, maintaining the temperature below -30°C. The mixture is stirred for 1.5 hours. A solution of ethyl cyanoacetate in THF is then slowly added, again keeping the temperature below -30°C.

  • Workup: After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred. Ethanol is then added, and the mixture is stirred overnight. The solvent is removed under reduced pressure.

  • Extraction and Purification: The residue is treated with 10% hydrochloric acid and extracted with dichloromethane (DCM). The combined organic layers are washed with water, dried, and the solvent is evaporated to yield the product as a brown oil.

Application in Synthesis: The Role of N,N-Diethyl-2-cyanoacetamide in the Synthesis of Entacapone

N,N-Diethyl-2-cyanoacetamide is a crucial building block in the pharmaceutical industry. One of its notable applications is in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[15][16] The synthesis involves a condensation reaction between N,N-Diethyl-2-cyanoacetamide and 3,4-dihydroxy-5-nitrobenzaldehyde.[7][17][18]

Entacapone_Synthesis reactant1 N,N-Diethyl-2-cyanoacetamide reagents Piperidine, Ethanol Reflux reactant1->reagents reactant2 3,4-dihydroxy-5-nitrobenzaldehyde reactant2->reagents product Entacapone reagents->product Condensation

Caption: Synthesis of Entacapone from N,N-Diethyl-2-cyanoacetamide.

References

2-cyano-N,N-diethylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental physicochemical properties of 2-cyano-N,N-diethylacetamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The molecular formula and molecular weight are critical parameters in chemical synthesis and analysis. The accepted values for this compound are summarized below.

ParameterValue
Molecular Formula C₇H₁₂N₂O[1][2][3][4][5]
Molecular Weight 140.18 g/mol [2][3][5]
Exact Mass 140.094963011 g/mol [1][3]
Appearance Colorless to pale yellow liquid or oil[2][4][6]
CAS Number 26391-06-0[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature. A representative synthesis involves the reaction of ethyl cyanoacetate with diethylamine.

Synthesis of this compound:

A common laboratory-scale synthesis involves the amidation of ethyl cyanoacetate. In a typical procedure, ethyl cyanoacetate is reacted with an excess of diethylamine, often in the presence of a suitable solvent and sometimes with heating to drive the reaction to completion. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess diethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified, commonly by vacuum distillation, to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and purification methods, may vary and should be optimized for the desired scale and purity.

Logical Relationships

The following diagram illustrates the relationship between the chemical name, its constituent elements, and its calculated molecular properties.

A This compound B Molecular Formula C₇H₁₂N₂O A->B has C Molecular Weight 140.18 g/mol B->C results in

References

An In-depth Technical Guide to the Solubility of 2-Cyano-N,N-diethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-cyano-N,N-diethylacetamide. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on reported qualitative solubility and provides a comprehensive, generalized protocol for the experimental determination of solubility. This document is intended to support researchers in drug design, synthesis, and formulation by providing both the available data and the means to generate further, specific solubility data.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature or safety data sheets. However, several sources provide qualitative solubility information. This information is summarized in the table below. For context, a table with quantitative solubility data for the related compound, 2-cyanoacetamide, is also provided.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Organic Solvents (General)Soluble[1]
ChloroformSoluble[2][3][4]
Ethyl AcetateSoluble[2][3][4]
TetrahydrofuranSoluble[2][3][4]
MethanolSoluble[2][3][4]
WaterInsoluble[1]

Table 2: Quantitative Solubility of 2-Cyanoacetamide in Various Solvents at Different Temperatures

Note: The following data is for the related compound 2-cyanoacetamide and is presented for illustrative purposes.

SolventTemperature (K)Mole Fraction Solubility (x₁)
N,N-dimethylformamide273.15 - 318.15Data not available in mole fraction
Acetone273.15 - 318.15Data not available in mole fraction
Acetonitrile273.15 - 318.15Data not available in mole fraction
Methanol273.15 - 318.15Data not available in mole fraction
Ethanol273.15 - 318.15Data not available in mole fraction
n-Propanol273.15 - 318.15Data not available in mole fraction
n-Butanol273.15 - 318.15Data not available in mole fraction
Ethyl Acetate273.15 - 318.15Data not available in mole fraction
Dichloromethane273.15 - 318.15Data not available in mole fraction

The solubility of 2-cyanoacetamide in a range of solvents was measured, with the order of solubility being N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[5]

Experimental Protocols for Solubility Determination

A precise experimental protocol for determining the quantitative solubility of a compound like this compound typically involves the creation of a saturated solution followed by the determination of the dissolved solute's concentration. The following is a generalized "shake-flask" method, a common and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.[6]

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., ethanol, acetone, etc.)

  • Shaking incubator or a constant temperature water bath with a stirrer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure the solution reaches saturation.[6]

  • Equilibration: Place the sealed flask in a shaking incubator set to a constant temperature. Agitate the mixture for an extended period, typically 24-72 hours, to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

  • Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.[6]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.[6]

  • Quantification: Accurately dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[6]

  • Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor. Solubility is typically expressed as grams of solute per 100 mL of solvent or in molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent in a sealed flask start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge for complete separation settle->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter through syringe filter (0.22 µm) withdraw->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

References

Spectral Analysis of 2-cyano-N,N-diethylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-cyano-N,N-diethylacetamide (CAS RN: 26391-06-0). Due to the limited availability of comprehensive public spectral data for this specific molecule, this document focuses on the available ¹H NMR data and outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms N,N-Diethyl-2-cyanoacetamide
CAS Number 26391-06-0
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Chemical Structure CCN(CC)C(=O)CC#N

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.2Triplet (t)6H7-CH₃ (ethyl groups)
3.4Quartet (q)4H7-CH₂- (ethyl groups)
3.55Singlet (s)2H--CH₂- (acetyl group)

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not publicly available, a quality control document for a commercial sample of "Diethyl amino cyanoacetamide/ N,N'-Diethyl-2-cyano acetamide" indicates that its IR spectrum should be concordant with an in-house working standard. This suggests that a reference spectrum exists but is not publicly accessible.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. While experimental mass spectra for this compound are not available in the public domain, predicted data for various adducts have been calculated.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm or 10 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's magnet.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

  • The acquired FID is then Fourier transformed to produce the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded.

  • The sample is placed in the instrument's beam path.

  • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.

  • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

  • The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The separated ions are then detected, and their abundance is recorded.

  • The resulting mass spectrum is a plot of ion intensity versus m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Compound 2-cyano-N,N- diethylacetamide Dissolution Dissolution in Deuterated Solvent (for NMR) Compound->Dissolution ThinFilm Preparation of Thin Film/ATR (for IR) Compound->ThinFilm Dilution Dilution in Volatile Solvent (for MS) Compound->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectral analysis of a chemical compound.

Disclaimer: The information provided in this document is for research and informational purposes only. While efforts have been made to ensure accuracy, the availability of public spectral data for this compound is limited. Researchers are advised to acquire their own experimental data for critical applications.

The Cyano Group in N,N-diethyl-2-cyanoacetamide: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-cyanoacetamide is a versatile bifunctional molecule featuring a reactive cyano group and an amide moiety. The electron-withdrawing nature of both the cyano and the adjacent carbonyl group activates the intervening methylene bridge, rendering it a valuable precursor in a multitude of organic transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in N,N-diethyl-2-cyanoacetamide, detailing its participation in key reactions such as hydrolysis, reduction, and cycloaddition. Furthermore, the synthetic utility of the activated methylene group in Knoevenagel condensations is explored. This document aims to serve as a detailed resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the reaction mechanisms, experimental protocols, and synthetic potential of this important building block.

Introduction

The cyanoacetamide scaffold is a privileged motif in medicinal chemistry and materials science.[1] The presence of multiple reactive centers allows for the construction of complex molecular architectures and diverse heterocyclic systems. N,N-diethyl-2-cyanoacetamide, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, including the catechol-O-methyltransferase (COMT) inhibitor Entacapone.[2][3] Its reactivity is primarily dictated by the electrophilic carbon of the cyano group, the nucleophilicity of the nitrogen atom, and the acidity of the α-methylene protons.[4] This guide will delve into the specific reactions involving the cyano group and the adjacent active methylene, providing a detailed examination of its synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-diethyl-2-cyanoacetamide is presented in the table below.

PropertyValueReference
CAS Number 26391-06-0
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquid[4]
Boiling Point 114 °C at 4 mmHg[5]
Density 1.013 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Solubility Soluble in organic solvents, insoluble in water[6]

Reactivity of the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity in N,N-diethyl-2-cyanoacetamide is influenced by the adjacent amide functionality.

Reduction of the Cyano Group

The reduction of the cyano group can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction of the nitrile functionality affords the corresponding primary amine, N,N-diethyl-3-aminopropanamide. This transformation is typically achieved using strong reducing agents.

Reaction Scheme:

reagents N,N-diethyl-2-cyanoacetamide product N,N-diethyl-3-aminopropanamide reagents->product [H]

Caption: General scheme for the reduction of the cyano group to a primary amine.

Common reducing agents for this transformation include:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.

  • Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

  • Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) can also be employed for this reduction.

Partial reduction of the cyano group to an aldehyde is a more delicate transformation, requiring milder reducing agents and controlled reaction conditions to avoid over-reduction to the amine. The product of this reaction would be N,N-diethyl-3-oxopropanamide.

Reaction Scheme:

reagents N,N-diethyl-2-cyanoacetamide product N,N-diethyl-3-oxopropanamide reagents->product 1. DIBAL-H 2. H₂O

Caption: Partial reduction of the cyano group to an aldehyde using DIBAL-H.

Key reagents for this partial reduction include:

  • Diisobutylaluminium Hydride (DIBAL-H): This is a widely used reagent for the low-temperature partial reduction of nitriles to aldehydes.

  • Stephen Aldehyde Synthesis: This method involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Reaction Scheme:

start N,N-diethyl-2-cyanoacetamide amide N,N-diethylmalonamide start->amide H₂O, H⁺ or OH⁻ (mild) acid N,N-diethyl-2-carboxamidoacetic acid amide->acid H₂O, H⁺ or OH⁻ (strong)

Caption: Stepwise hydrolysis of the cyano group.

Under mild acidic or basic conditions, the cyano group is hydrolyzed to a primary amide, which in the case of N,N-diethyl-2-cyanoacetamide would lead to the formation of a malonamide derivative. More vigorous conditions will lead to the complete hydrolysis to the corresponding carboxylic acid. Quantitative data for the hydrolysis of N,N-diethyl-2-cyanoacetamide is not extensively reported.

Cycloaddition Reactions

The cyano group can participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions, to form five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles. While no specific examples with N,N-diethyl-2-cyanoacetamide were found, this reactivity is a general feature of nitriles.

Reactivity of the Active Methylene Group

The methylene group (CH₂) alpha to both the cyano and the carbonyl groups is highly activated and readily deprotonated by a base to form a stable carbanion. This nucleophilic carbon is central to the synthetic utility of N,N-diethyl-2-cyanoacetamide, particularly in condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a prominent reaction of N,N-diethyl-2-cyanoacetamide, involving the reaction of the active methylene group with aldehydes or ketones in the presence of a basic catalyst to form a new carbon-carbon double bond.

Reaction Scheme:

start N,N-diethyl-2-cyanoacetamide + R-CHO product α,β-unsaturated cyanoacetamide start->product Base

Caption: Knoevenagel condensation of N,N-diethyl-2-cyanoacetamide with an aldehyde.

This reaction is widely used in the synthesis of various biologically active molecules and functional materials.[1]

Quantitative Data for Knoevenagel Condensation:

The following table summarizes representative yields for the Knoevenagel condensation of N-substituted cyanoacetamides with various aldehydes, demonstrating the general efficiency of this reaction.

AldehydeCatalystSolventReaction TimeYield (%)Reference
CinnamaldehydeTrimethylamine--70-90[1][7]
3-(4-dimethylamino)phenyl acrylaldehydeTrimethylamine--70-90[1][7]
4-(dimethylamino)benzaldehydeTrimethylamine--70-90[1][7]
Various aromatic aldehydesTriethylamineNaCl solution (MW)35 min90-99[3]

Experimental Protocols

Synthesis of N,N-diethyl-2-cyanoacetamide

Procedure: To a solution of diethylamine (1.272 kg, 17.39 mol) in anhydrous tetrahydrofuran (THF) (30 L) under a nitrogen atmosphere and cooled to below -30 °C, a 33% hexane solution of n-hexyllithium is added dropwise, maintaining the temperature below -30 °C.[2] The mixture is stirred for 1.5 hours at -30 °C. A solution of ethyl cyanoacetate (0.655 kg, 5.79 mol) in THF (2 L) is then added dropwise at a temperature well below -30 °C.[2] After the addition, the reaction mixture is gradually warmed to room temperature and stirred for 30 minutes. Ethanol (0.66 L) is then slowly added, and the mixture is stirred overnight at room temperature. The solvent is removed under reduced pressure. The residue is treated with 10% hydrochloric acid (8 L) and extracted with dichloromethane (DCM) (2 x 7 L).[2] The combined organic layers are washed with water (2 x 5 L), dried, and evaporated to afford N,N-diethyl-2-cyanoacetamide as a brown oil (755.29 g, 97% yield).[2]

General Procedure for Knoevenagel Condensation

Procedure: To a mixture of an N-substituted cyanoacetamide (1 mmol) and an aromatic aldehyde (1 mmol), trimethylamine (a few drops) is added as a catalyst. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or extraction. Yields for this type of reaction are generally high, often in the range of 70-90%.[7]

General Procedure for Nitrile Reduction to Aldehyde with DIBAL-H

Procedure: The nitrile (1.0 equiv) is dissolved in an anhydrous solvent (e.g., toluene or THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of DIBAL-H (1.1-1.5 equiv) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for a specified time. The reaction is then quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt or dilute HCl. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation.

Spectroscopic Data

While specific spectra for N,N-diethyl-2-cyanoacetamide were not found in the searched literature, typical spectroscopic features can be predicted.

  • ¹H NMR: A 1H-NMR spectrum of N,N-diethyl-2-cyanoacetamide has been reported with the following signals: δ 1.2 ppm (t, 6H), 3.4 ppm (q, 4H), 3.55 ppm (s, 2H).[2]

  • ¹³C NMR: The carbon of the cyano group in nitriles typically resonates in the range of 110-125 ppm in the ¹³C NMR spectrum.[8][9] The carbonyl carbon of the amide would be expected in the range of 160-180 ppm.

  • IR Spectroscopy: The cyano group exhibits a characteristic sharp absorption band in the infrared (IR) spectrum in the region of 2260-2220 cm⁻¹. The amide carbonyl group will show a strong absorption around 1680-1630 cm⁻¹.

Conclusion

N,N-diethyl-2-cyanoacetamide is a valuable and versatile building block in organic synthesis. The reactivity of its cyano group, allowing for reduction to both amines and aldehydes, as well as hydrolysis to amides and carboxylic acids, provides multiple avenues for functional group interconversion. Furthermore, the highly activated methylene group readily participates in Knoevenagel condensations, enabling the facile construction of carbon-carbon double bonds and the synthesis of a wide array of substituted olefins. This technical guide has summarized the key reactive pathways of N,N-diethyl-2-cyanoacetamide, providing experimental insights and highlighting its significance as a precursor in the development of pharmaceuticals and other functional molecules. Further investigation into the quantitative aspects of its reactivity, particularly for hydrolysis and reduction reactions, would be beneficial for optimizing its use in synthetic applications.

References

A Comprehensive Technical Guide on the Role of 2-Cyano-N,N-diethylacetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N,N-diethylacetamide, a versatile organic compound, serves as a pivotal intermediate in various synthetic chemical processes. Characterized by the presence of a cyano group and a diethylacetamide moiety, this compound exhibits a unique reactivity profile that makes it an indispensable building block for more complex molecules.[1][2] It is typically a colorless to light yellow liquid, soluble in organic solvents but insoluble in water.[3][4] Its primary significance lies within the pharmaceutical industry, where it is a critical precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1][3] This guide provides an in-depth exploration of its synthesis, key reactions, and applications, with a particular focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 26391-06-0[3][4][5]
Molecular Formula C₇H₁₂N₂O[1][4]
Molecular Weight 140.18 g/mol [1][]
Appearance Colorless to pale yellow/brown liquid or oil[3][4][5][7]
Boiling Point 114°C at 4 mmHg[5][7]
Density 1.013 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.466[7]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol, THF; Insoluble in water[3][7]
Storage Temperature 2-8°C[3][7]
InChI Key RYSHIRFTLKZVIH-UHFFFAOYSA-N[1][3]
Canonical SMILES CCN(CC)C(=O)CC#N[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods start from either an ester of cyanoacetic acid or cyanoacetic acid itself, reacting with diethylamine. These methods are generally preferred over older routes involving hazardous materials like alkali cyanides.[8][9]

Synthetic Pathways

Two primary, industrially relevant methods for the synthesis of this compound are:

  • Amidation of Ethyl Cyanoacetate: This method involves the reaction of diethylamine with ethyl cyanoacetate.[1][5] The reaction can be facilitated by a strong base such as n-hexyllithium to deprotonate the amine, followed by nucleophilic acyl substitution on the ester.[5]

  • Amide Coupling of Cyanoacetic Acid: This route involves a direct coupling reaction between cyanoacetic acid and diethylamine using a peptide coupling agent, such as dicyclohexylcarbodiimide (DCCI).[8][9]

Synthesis_Workflow cluster_0 Method 1: From Ethyl Cyanoacetate cluster_1 Method 2: From Cyanoacetic Acid ECA Ethyl Cyanoacetate Product1 This compound ECA->Product1 DEA1 Diethylamine Base n-Hexyllithium in THF DEA1->Base Deprotonation Base->ECA Nucleophilic Attack CAA Cyanoacetic Acid DCCI DCCI in THF CAA->DCCI Activation DEA2 Diethylamine DEA2->DCCI Coupling Product2 This compound DCCI->Product2

Figure 1: Key synthetic pathways to this compound.
Experimental Protocols

This protocol is adapted from a scaled-up laboratory procedure.

  • Reaction Setup: Under a nitrogen atmosphere, add 30 L of anhydrous tetrahydrofuran (THF) to a suitable reactor, followed by diethylamine (1.272 kg, 17.39 mol).

  • Addition of Base: Cool the reactor to below -30°C. Slowly add a 33% hexane solution of n-hexyllithium dropwise, ensuring the internal temperature is maintained below -30°C.

  • Stirring: After the addition is complete, stir the reaction mixture at -30°C for 1.5 hours.

  • Addition of Ester: Dissolve ethyl cyanoacetate (0.655 kg, 5.79 mol) in 2 L of THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below -30°C.

  • Warming and Quenching: Upon completion of the addition, allow the mixture to gradually warm to room temperature and stir for an additional 30 minutes. Subsequently, slowly add ethanol (0.66 L) dropwise and stir the mixture overnight at room temperature.

  • Work-up: Remove the solvent under reduced pressure. Treat the residue with 10% hydrochloric acid (8 L) and extract twice with dichloromethane (DCM, 2 x 7 L).

  • Purification: Combine the DCM layers and wash with water (2 x 5 L). Dry the organic layer and evaporate the solvent to yield the product as a brown oil.

This protocol describes a single-step process using a coupling agent.

  • Reaction Setup: Charge a reactor with tetrahydrofuran (235 L), followed by dicyclohexylcarbodiimide (85 Kg), N,N-diethylamine (34 Kg), and cyanoacetic acid (36 Kg).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-9 hours.

  • Concentration: After the reaction is complete, concentrate the mixture by distilling off the solvent.

  • Work-up: Treat the resulting residue with a mixture of water (275 L) and acetic acid (12 L).

  • Filtration and Extraction: Filter the mixture to remove the precipitated dicyclohexylurea. Extract the filtrate with dichloromethane.

  • Isolation: Concentrate the dichloromethane layer to isolate this compound as an oil.

Quantitative Synthesis Data
MethodKey ReagentsSolventYieldPurityReference(s)
Amidation Diethylamine, Ethyl Cyanoacetate, n-HexyllithiumTHF97%Not Specified[5]
Amide Coupling Diethylamine, Cyanoacetic Acid, DCCITHF55.2 Kg (from 36 Kg Cyanoacetic Acid)Not Specified[9]

Applications as a Chemical Intermediate

This compound is a valuable precursor for a range of molecules, most notably in the synthesis of pharmaceuticals and specialized chemical probes.[3]

Synthesis of Entacapone

The most prominent application of this compound is as a key intermediate in the production of Entacapone.[2][8] Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa for the treatment of Parkinson's disease.[1][2] The synthesis involves a Knoevenagel condensation reaction between this compound and 3,4-dihydroxy-5-nitrobenzaldehyde.[8][10]

Entacapone_Synthesis Reactant1 2-Cyano-N,N- diethylacetamide Reaction_Node Knoevenagel Condensation Reactant1->Reaction_Node Reactant2 3,4-Dihydroxy-5- nitrobenzaldehyde Reactant2->Reaction_Node Product Entacapone (E)-isomer Reaction_Node->Product Reflux Catalyst Piperidine / Acetic Acid in Ethanol Catalyst->Reaction_Node

Figure 2: Synthesis of Entacapone via Knoevenagel condensation.
  • Reaction Setup: In a suitable vessel, mix 3,4-dihydroxy-5-nitrobenzaldehyde (500 g), N,N-diethyl cyanoacetamide (575 ml), acetic acid (375 ml), and piperidine (500 ml) in ethanol (4.5 L).

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Solvent Removal: After reflux, distill off the ethanol under vacuum.

  • Acid Treatment: Add formic acid (1.5 L) to the residue at 65°C and stir for 30 minutes.

  • Extraction: Cool the reaction mixture to room temperature and add methylene dichloride. Separate the organic layer and wash it twice with water (2 x 3.5 L).

  • Isolation of Crude Product: Distill off the methylene dichloride under vacuum. Treat the residue with ethyl acetate (1.25 L) to obtain the crude Entacapone.

  • Purification: The crude product can be further purified by recrystallization from a mixture of an organic alcohol and an organic acid to yield highly pure (E)-Entacapone.[10]

Synthesis of Other Key Molecules

Beyond Entacapone, this compound is employed in the synthesis of other specialized compounds.[5]

  • Cyanofluoroamides: It is a precursor to N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which is then used to create a variety of cyanofluoroamides.

  • Fluorophores: It serves as a building block in the synthesis of novel fluorophores, which have applications as probes for cellular components like the endoplasmic reticulum.

Other_Applications cluster_products Derivative Synthesis cluster_final Final Applications Start This compound Product1 N,N-diethyl 2-cyano-2-fluoro- 2-phenylthioacetoamide Start->Product1 Fluorination & Thiophenylation Product2 Red-Emissive Fluorophores Start->Product2 Multi-step Synthesis App1 Cyanofluoroamides Product1->App1 App2 Endoplasmic Reticulum Probes Product2->App2

Figure 3: Role in the synthesis of specialized chemical compounds.

Conclusion

This compound is a cornerstone chemical intermediate with significant utility in organic synthesis. Its well-defined synthetic pathways and versatile reactivity make it a compound of high interest, particularly for the pharmaceutical industry. The synthesis of Entacapone for Parkinson's disease treatment stands as its most critical application, highlighting the compound's importance in modern drug development.[1][2] Furthermore, its use in creating advanced materials such as fluoroprobes demonstrates its broader potential in chemical and biological research. The detailed protocols and data presented in this guide underscore its established role and provide a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT), is a crucial adjuvant therapy in the management of Parkinson's disease. This document provides detailed application notes and protocols for the synthesis of entacapone, focusing on a widely utilized synthetic route: the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide. This method offers a reliable and scalable approach to the production of the active (E)-isomer of entacapone. The protocols provided herein are compiled from established literature and are intended for research and development purposes.

Introduction

The synthesis of entacapone via the condensation of this compound and 3,4-dihydroxy-5-nitrobenzaldehyde is a well-documented and efficient process.[1][2][3][4] This reaction is typically carried out in the presence of a basic catalyst, such as piperidine, and an acid, like acetic acid, in an alcoholic solvent.[1][2][3] The reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of the desired (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, the chemical name for entacapone.[1] Subsequent purification steps are crucial to isolate the therapeutically active E-isomer from any potential Z-isomer byproduct and to achieve the high purity required for pharmaceutical applications.[3][5]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of entacapone using this compound. These tables are designed for easy comparison of reaction conditions and outcomes.

Table 1: Reagent Quantities and Ratios

Reference3,4-dihydroxy-5-nitrobenzaldehyde (g)This compound (g)Piperidine (g)Acetic Acid (g)Solvent (L)
WO 2008/053304 A2[2]500640620400Isopropyl Alcohol (5)
US 2008/0319218 A1[3]500575 (ml)500 (ml)375 (ml)Ethanol (4.5)
US 2010/0234632 A1 (Ex 1)[6]108.00.520 (ml)Toluene (0.1)
US 2010/0234632 A1 (Ex 2)[6]1716.90.7834 (ml)Toluene/Cyclohexane (0.085/0.085)

Table 2: Reaction Conditions and Performance

ReferenceReaction Time (hours)Reaction Temperature (°C)Crude Yield (%)Final Yield (%)Purity (%)Z-isomer Content (%)
WO 2008/053304 A2[2]15-24Reflux----
US 2008/0319218 A1[3]6Reflux59.6353.68>99.8<0.5
US 2010/0234632 A1 (Ex 1)[6]-Reflux (110-120)--99.020.12
US 2010/0234632 A1 (Ex 2)[6]-Reflux (88-94)----

Experimental Protocols

The following are detailed methodologies for the synthesis of entacapone.

Protocol 1: Synthesis of Entacapone (Polymorphic Form D)

This protocol is adapted from patent WO 2008/053304 A2.[1][2]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • This compound

  • Piperidine

  • Acetic acid

  • Isopropyl alcohol

  • Water

Procedure:

  • To a suitable reaction vessel, add 3,4-dihydroxy-5-nitrobenzaldehyde (500 gm), this compound (640 gm), piperidine (620 gm), and acetic acid (400 gm) in isopropyl alcohol (5 L).

  • Stir the mixture and heat to reflux. Maintain reflux for approximately 15-24 hours.

  • Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add a mixture of isopropyl alcohol (700 mL) and acetic acid (640 mL).

  • Stir the mixture for 22-25 hours to allow for precipitation of the product.

  • Filter the precipitated solid and wash it with a mixture of water (90%) and acetic acid (10%).

  • Dry the product to obtain entacapone (Form D).

Protocol 2: Synthesis of Highly Pure (E)-Entacapone

This protocol is adapted from patent US 2008/0319218 A1.[3]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • N,N-diethyl cyanoacetamide

  • Piperidine

  • Acetic acid

  • Ethanol

  • Formic acid

  • Methylene dichloride

  • Ethyl acetate

  • Methanol

Procedure:

  • In a reaction vessel, combine 3,4-dihydroxy-5-nitrobenzaldehyde (500 g), N,N-diethyl cyanoacetamide (575 ml), acetic acid (375 ml), and piperidine (500 ml) in ethanol (4.5 L).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction, distill off the ethanol under vacuum.

  • Add formic acid (1.5 L) to the residue at 65°C and stir for 30 minutes.

  • Cool the reaction mixture to room temperature and add methylene dichloride.

  • Separate the organic layer and wash it twice with water (2 x 3.5 L).

  • Distill off the methylene dichloride under vacuum.

  • Treat the residue with ethyl acetate (1.25 L).

  • Filter the resulting yellow solid, wash with ethyl acetate (1.25 L), and dry at 60-70°C to obtain crude entacapone.

  • For purification, reflux the crude product (495 g) in a mixture of methanol (3960 ml) and acetic acid (990 ml) for 1 hour.

  • Filter the hot, clear solution and then cool the filtrate to 10-15°C to precipitate the purified product.

  • Filter the solid, wash twice with cold ethyl acetate (2 x 990 ml), and dry at 60-70°C to yield highly pure (E)-entacapone.

Visualizations

The following diagrams illustrate the key processes in the synthesis of entacapone.

Entacapone_Synthesis_Workflow Reactants 3,4-dihydroxy-5-nitrobenzaldehyde + this compound Condensation Knoevenagel Condensation Reactants->Condensation Reaction_Conditions Piperidine (Base) Acetic Acid Alcoholic Solvent Reflux Reaction_Conditions->Condensation Crude_Product Crude Entacapone (Mixture of E/Z isomers) Condensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure (E)-Entacapone Purification->Final_Product Entacapone_Reaction_Scheme cluster_reactants Reactants node1 3,4-dihydroxy-5-nitrobenzaldehyde node2 + node3 This compound invis1 node4 node5 (E)-Entacapone invis2 invis1->invis2 Piperidine, Acetic Acid Ethanol, Reflux

References

Application Notes and Protocols for N-Heterocycle Synthesis with 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-heterocyclic compounds utilizing 2-cyano-N,N-diethylacetamide as a versatile building block. The synthesized pyridone and thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.

Introduction

This compound is a reactive organic compound featuring a cyano group and a diethylamide moiety.[1][2] This dual functionality makes it an excellent precursor for the synthesis of various N-heterocycles.[1] Its active methylene group readily participates in condensation reactions, while the cyano and amide groups can be involved in cyclization processes. This document outlines two primary applications of this compound in the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes, key intermediates in drug discovery and development.[1][3]

Data Presentation

Product HeterocycleReactantsCatalyst/BaseSolventReaction ConditionsYield (%)Reference
N-alkyl-3-cyano-2-pyridoneN-alkyl-2-cyanoacetamide, AcetylacetoneKOHEthanolReflux, 80°C, 4h61-79[3][4]
This compoundN,N-diethylamine, Cyanoacetic acidDicyclohexylcarbodiimideTetrahydrofuranReflux, 6-9h>95 (crude)[5]
2-AminothiophenesCarbonyl compound, Cyanoacetamide derivative, Elemental SulfurBase (e.g., morpholine)EthanolVariesGood[6][7]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-3-cyano-1,2-dihydropyridin-2-one

This protocol details the synthesis of a 3-cyano-2-pyridone derivative through the condensation of this compound with a 1,3-dicarbonyl compound, acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.006 mol of this compound and 0.006 mol of acetylacetone in 10 mL of ethanol.[3]

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 4 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove impurities.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 2-Amino-3-amido-thiophenes via Gewald Reaction

This protocol describes a one-pot, multi-component synthesis of a substituted 2-aminothiophene using the Gewald reaction.

Materials:

  • This compound

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental sulfur

  • A base (e.g., morpholine or piperidine)

  • Ethanol or Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of a suitable base, such as morpholine or piperidine.

  • Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time will vary depending on the specific carbonyl compound used.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials and sulfur.

  • Recrystallize the product from a suitable solvent if further purification is required.

Visualizations

experimental_workflow cluster_pyridone Protocol 1: 3-Cyano-2-pyridone Synthesis cluster_thiophene Protocol 2: 2-Aminothiophene Synthesis (Gewald Reaction) p1_start Reactants: This compound Acetylacetone p1_reagents Reagents: KOH (catalyst) Ethanol (solvent) p1_start->p1_reagents Mix p1_reaction Reaction: Reflux at 80°C for 4h p1_reagents->p1_reaction p1_workup Workup: Cooling, Filtration, Washing p1_reaction->p1_workup p1_product Product: 4,6-Dimethyl-3-cyano-1,2-dihydropyridin-2-one p1_workup->p1_product p2_start Reactants: This compound Carbonyl Compound Elemental Sulfur p2_reagents Reagents: Base (catalyst) Ethanol (solvent) p2_start->p2_reagents Mix p2_reaction Reaction: Stir at RT or with heating p2_reagents->p2_reaction p2_workup Workup: Cooling, Filtration, Washing p2_reaction->p2_workup p2_product Product: Substituted 2-Aminothiophene p2_workup->p2_product

Caption: Experimental workflows for the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes.

Many thieno[2,3-d]pyrimidine derivatives, which can be synthesized from the 2-aminothiophene products of the Gewald reaction, have been identified as potent inhibitors of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development.

signaling_pathway cluster_pathway Tyrosine Kinase Signaling Pathway and Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream Activates response Cellular Response: Growth, Proliferation, Survival downstream->response inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->dimerization inhibition_label Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: Preparation of Cyanofluoroamides Using 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyanofluoroamides, utilizing 2-cyano-N,N-diethylacetamide as a key starting material. The document outlines the synthesis of the precursor and its subsequent electrophilic fluorination to yield N,N-diethyl-2-cyano-2-fluoroacetamide.

Introduction

Cyanofluoroamides are valuable building blocks in medicinal chemistry and drug development. The incorporation of a fluorine atom at a stereogenic center containing a cyano group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This compound is an ideal precursor for the synthesis of these compounds due to the acidic nature of the α-protons, which facilitates the introduction of an electrophilic fluorine atom. This protocol details a reliable method for the preparation of this compound and its subsequent conversion to the corresponding cyanofluoroamide using the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI).

Synthesis of this compound

The preparation of the starting material, this compound, can be achieved through the amidation of ethyl cyanoacetate with diethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Diethylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Hexyllithium (in hexanes)

  • Ethanol

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, add 30 L of anhydrous THF to a suitable reactor, followed by diethylamine (1.272 kg, 17.39 mol).

  • Cool the reactor to below -30°C.

  • Slowly add a 33% hexane solution of n-hexyllithium to the reactor, maintaining the temperature below -30°C.

  • After the addition is complete, stir the reaction mixture at -30°C for 1.5 hours.

  • In a separate vessel, dissolve ethyl cyanoacetate (0.655 kg, 5.79 mol) in 2 L of THF.

  • Slowly add the ethyl cyanoacetate solution to the reaction mixture, keeping the temperature well below -30°C.

  • After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

  • Slowly add ethanol (0.66 L) to the reaction mixture and stir overnight at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Treat the residue with 10% hydrochloric acid (8 L) and extract twice with dichloromethane (7 L each).

  • Combine the organic layers and wash with water (2 x 5 L).

  • Dry the dichloromethane solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound as a brown oil.

Quantitative Data:

ProductStarting MaterialYield
This compoundEthyl cyanoacetate97%

Characterization Data (¹H NMR):

  • ¹H NMR (200 MHz, CDCl₃): δ 1.2 ppm (t, 6H, J = 7Hz), 3.4 ppm (q, 4H, J = 7Hz), 3.55ppm (s, 2H)[1].

Synthesis_of_Precursor Ethyl cyanoacetate Ethyl cyanoacetate Reaction_Step1 Amidation Ethyl cyanoacetate->Reaction_Step1 Diethylamine Diethylamine Diethylamine->Reaction_Step1 n-Hexyllithium n-Hexyllithium n-Hexyllithium->Reaction_Step1 Base THF THF THF->Reaction_Step1 Solvent This compound This compound Reaction_Step1->this compound

Caption: Synthesis of this compound.

Preparation of N,N-diethyl-2-cyano-2-fluoroacetamide

The direct fluorination of this compound at the α-position can be accomplished using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction proceeds by deprotonation of the active methylene group to form a nucleophilic enolate, which then attacks the electrophilic fluorine of NFSI.

Experimental Protocol: Electrophilic Fluorination

Materials:

  • This compound

  • N-fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) (1 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add LHMDS (1.05 eq, 1 M solution in THF) dropwise to the solution.

  • Stir the mixture at 0°C for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78°C.

  • Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction at -78°C by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N,N-diethyl-2-cyano-2-fluoroacetamide.

Quantitative Data (Expected):

ProductStarting MaterialFluorinating AgentYield Range (based on similar reactions)
N,N-diethyl-2-cyano-2-fluoroacetamideThis compoundNFSI65-95%

Note: The yield is an estimate based on typical electrophilic fluorinations of active methylene compounds and may require optimization for this specific substrate.

Electrophilic_Fluorination cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_reagents Reagents cluster_product Final Product Precursor This compound Enolate Enolate Intermediate Precursor->Enolate Deprotonation Base LHMDS Base->Enolate Fluorination Electrophilic Fluorination Enolate->Fluorination Product N,N-diethyl-2-cyano-2-fluoroacetamide Fluorination->Product Fluorinating_Agent NFSI Fluorinating_Agent->Fluorination

Caption: Electrophilic fluorination workflow.

Mechanism of Electrophilic Fluorination

The electrophilic fluorination of this compound proceeds through a two-step mechanism. First, a strong base, such as LHMDS, abstracts an acidic α-proton from the starting material to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of N-fluorobenzenesulfonimide (NFSI) in an Sₙ2-type reaction. This results in the formation of the C-F bond and the desired cyanofluoroamide product, along with the benzenesulfonimide anion as a byproduct.

Fluorination_Mechanism Start This compound Enolate_Formation Enolate Formation Start->Enolate_Formation + Base (LHMDS) Enolate Resonance-Stabilized Enolate Enolate_Formation->Enolate SN2_Attack SN2 Attack Enolate->SN2_Attack NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->SN2_Attack Product N,N-diethyl-2-cyano-2-fluoroacetamide SN2_Attack->Product Byproduct Benzenesulfonimide Anion SN2_Attack->Byproduct

Caption: Mechanism of electrophilic fluorination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • n-Hexyllithium and LHMDS are pyrophoric and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • N-fluorobenzenesulfonimide is a powerful oxidizing agent and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of N,N-Diethyl-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of N,N-diethyl-2-cyanoacetamide from the reaction of N,N-diethylamine and ethyl cyanoacetate. This synthesis is a key step in the preparation of various active pharmaceutical ingredients and functional molecules.

Introduction

N,N-diethyl-2-cyanoacetamide is a valuable intermediate in organic synthesis. It serves as a building block for various heterocyclic compounds and is notably used in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor for the treatment of Parkinson's disease. The reaction between ethyl cyanoacetate and a secondary amine, such as N,N-diethylamine, results in the formation of the corresponding N,N-disubstituted-2-cyanoacetamide. This transformation is an aminolysis of the ester, where the amine displaces the ethoxy group.

Reaction Scheme

The overall reaction is as follows:

Caption: Workflow for the synthesis of N,N-diethyl-2-cyanoacetamide.

One-Step Synthesis of 2-Cyano-N,N-diethylacetamide with Dicyclohexylcarbodiimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the one-step synthesis of 2-cyano-N,N-diethylacetamide, a valuable intermediate in pharmaceutical synthesis, notably for the drug Entacapone. The protocol details a robust and efficient method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the amidation of 2-cyanoacetic acid with N,N-diethylamine. This application note includes detailed experimental procedures for both laboratory and industrial scales, characterization data, and a summary of quantitative parameters to ensure reproducibility and high-purity outcomes.

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry. This compound is a key building block in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The one-step synthesis employing dicyclohexylcarbodiimide (DCC) offers a straightforward and effective route to this intermediate, avoiding the use of harsh or toxic reagents.[1] DCC is a powerful dehydrating agent that activates the carboxylic acid group of 2-cyanoacetic acid, enabling its efficient coupling with N,N-diethylamine to form the desired amide.[2][3] A significant advantage of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which can be readily removed by filtration, simplifying the purification process.[4]

Reaction Scheme

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number26391-06-0[5]
Molecular FormulaC₇H₁₂N₂O[5]
Molecular Weight140.18 g/mol [5]
AppearanceColorless to light yellow clear liquid[6][7]
Boiling Point114 °C at 4 mmHg
Density1.013 g/mL at 25 °C
Refractive Index (n20/D)1.466

Table 2: Summary of Reaction Parameters and Yields

ParameterIndustrial Scale Example[4]Laboratory Scale (General)[8]
Reactants
2-Cyanoacetic Acid36 kg1.0 equivalent
N,N-Diethylamine34 kg1.0 - 1.1 equivalents
Dicyclohexylcarbodiimide85 kg1.0 - 1.1 equivalents
Solvent
TypeTetrahydrofuran (THF)Dichloromethane (DCM) or THF
Volume235 L~0.1 - 0.5 M concentration
Reaction Conditions
TemperatureReflux (can range from 30-100 °C)[9]0 °C to Room Temperature
Time6 - 9 hours4 - 12 hours
Work-up & Purification
DCU RemovalFiltration after addition of water and acetic acidFiltration
Product IsolationExtraction with dichloromethane, followed by concentrationAqueous wash, extraction, drying, and concentration
Yield 55.2 kg (Calculation based on 2-cyanoacetic acid as limiting reagent gives an approximate yield of ~85%)52 - 90%
Purity Not specified, product obtained as an oil≥ 95%

Experimental Protocols

Laboratory Scale Synthesis (0.1 mol)

Materials:

  • 2-Cyanoacetic acid (8.51 g, 0.1 mol, 1.0 equiv.)

  • N,N-Diethylamine (7.31 g, 10.1 mL, 0.1 mol, 1.0 equiv.)

  • Dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol, 1.1 equiv.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (200-400 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyanoacetic acid (8.51 g, 0.1 mol) and N,N-diethylamine (7.31 g, 0.1 mol).

  • Dissolve the mixture in anhydrous DCM or THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (22.7 g, 0.11 mol) in anhydrous DCM or THF (50 mL).

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM or THF.

  • Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, this compound, is typically obtained as a colorless to light yellow oil and can be further purified by vacuum distillation if necessary.[10]

Industrial Scale Synthesis Example[5]

Materials:

  • 2-Cyanoacetic acid (36 kg)

  • N,N-Diethylamine (34 kg)

  • Dicyclohexylcarbodiimide (DCC) (85 kg)

  • Tetrahydrofuran (THF) (235 L)

  • Water (275 L)

  • Acetic Acid (12 L)

  • Dichloromethane

Procedure:

  • Charge a suitable reactor with tetrahydrofuran (235 L).

  • Add dicyclohexylcarbodiimide (85 kg), N,N-diethylamine (34 kg), and 2-cyanoacetic acid (36 kg) to the reactor.

  • Heat the reaction mixture to reflux and maintain for 6-9 hours.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Treat the residue with a mixture of water (275 L) and acetic acid (12 L).

  • Filter the mixture to remove the precipitated dicyclohexylurea.

  • Extract the filtrate with dichloromethane.

  • Concentrate the dichloromethane layer under reduced pressure to obtain this compound as an oil (Yield: 55.2 kg).[4]

Characterization Data

¹H NMR (200 MHz, CDCl₃):

  • δ 1.2 ppm (t, 6H, J = 7Hz, -CH₂CH₃ )

  • δ 3.4 ppm (q, 4H, J = 7Hz, -CH₂ CH₃)

  • δ 3.55 ppm (s, 2H, NC-CH₂ -CO)

Infrared (IR) Spectroscopy:

The IR spectrum of the synthesized this compound should be concordant with that of a reference standard.[7] Key characteristic peaks are expected for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the tertiary amide (around 1640 cm⁻¹), and C-H stretches.

Visualizations

Reaction Mechanism

reaction_mechanism RCOOH 2-Cyanoacetic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Activation DCC DCC DCC->Intermediate Product 2-Cyano-N,N- diethylacetamide Intermediate->Product Nucleophilic Attack DCU DCU (precipitate) Intermediate->DCU Amine N,N-Diethylamine Amine->Product

Caption: DCC-mediated amide synthesis mechanism.

Experimental Workflow

experimental_workflow start Start reactants Mix 2-Cyanoacetic Acid and N,N-Diethylamine in Solvent start->reactants cool Cool to 0 °C reactants->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temperature (4-12 h) add_dcc->react filter Filter to Remove DCU Precipitate react->filter wash Aqueous Work-up (Wash Organic Layer) filter->wash dry Dry and Concentrate Organic Layer wash->dry product This compound (Oil) dry->product

Caption: Laboratory synthesis workflow.

References

Application Note: Monitoring 2-cyano-N,N-diethylacetamide Synthesis with HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-DECYA

Abstract

This application note provides detailed analytical methods for monitoring the synthesis of 2-cyano-N,N-diethylacetamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are designed for researchers, scientists, and drug development professionals to facilitate in-process control, reaction optimization, and final product purity assessment. The document outlines complete experimental workflows, from sample preparation to data analysis, and includes a comparative summary of the two techniques for this specific application.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients such as the anti-Parkinson's drug, Entacapone.[1][2] Its synthesis typically involves the reaction of N,N-diethylamine with a cyanoacetic acid derivative.[2][3] Accurate and reliable monitoring of this reaction is crucial for ensuring high yield, purity, and process safety. This note details robust HPLC and GC methods for the quantitative analysis of this compound, allowing for the tracking of reactant consumption and product formation.

Reaction Monitoring Overview

The primary goal is to quantify the concentration of the starting materials (e.g., N,N-diethylamine, ethyl cyanoacetate) and the product (this compound) over the course of the reaction. This allows for the determination of reaction kinetics, endpoint, and the formation of any potential impurities. Both HPLC and GC are powerful chromatographic techniques suitable for this purpose, with the choice depending on analyte properties, available equipment, and specific analytical needs.[4]

cluster_reaction Synthesis Reaction cluster_analysis Analytical Workflow cluster_output Process Insights Reaction This compound Synthesis Sampling Reaction Sampling Reaction->Sampling Quench Quench Reaction Sampling->Quench SamplePrep Sample Preparation (Dilution, Filtration) Quench->SamplePrep Analysis Chromatographic Analysis (HPLC/GC) SamplePrep->Analysis Data Data Processing & Quantification Analysis->Data Kinetics Reaction Kinetics Data->Kinetics Endpoint Endpoint Determination Data->Endpoint Purity Impurity Profile Data->Purity

Caption: General workflow for monitoring chemical synthesis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is highly suitable for the analysis of polar and non-volatile compounds like this compound.[4] A reversed-phase method is presented here, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis Detector

Materials and Reagents:

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent[5]

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: this compound (≥98% purity)

Chromatographic Conditions:

ParameterValue
ColumnPhenomenex Luna C18 (250 x 4.6 mm, 5 µm)[5]
Mobile PhaseIsocratic: Acetonitrile:Water (50:50, v/v)[5]
Flow Rate0.9 mL/min[5]
Column Temperature30°C[5]
Detector Wavelength210 nm[5]
Injection Volume10 µL
Run Time15 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the diluent. Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of cold diluent to stop the reaction and prevent further conversion.

    • Vortex the solution thoroughly.

    • If the solution contains solid particles, filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Withdraw Aliquot from Reaction p2 Quench & Dilute in Mobile Phase p1->p2 p3 Filter (0.45 µm) into HPLC Vial p2->p3 h2 Inject Sample (10 µL) p3->h2 p4 Prepare Calibration Standards p4->h2 h1 Set Isocratic Method: ACN:H2O (50:50) Flow: 0.9 mL/min Temp: 30°C h1->h2 h3 Detect at 210 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for the HPLC method.

Gas Chromatography (GC) Method

GC is an effective technique for volatile and thermally stable compounds.[4] Given that this compound has a boiling point of 114°C at 4 mmHg, it is sufficiently volatile for GC analysis without derivatization.[6] This method is particularly useful for its high speed and resolution.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Materials and Reagents:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

  • Carrier Gas: Helium or Hydrogen, high purity

  • Diluent: Dichloromethane or Ethyl Acetate

  • Reference Standard: this compound (≥98% purity)

Chromatographic Conditions:

ParameterValue
Column5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)[4]
Carrier GasHelium at a constant flow of 1.2 mL/min[4]
Injector Temperature250°C[4]
Injection Volume1 µL
Split Ratio20:1[4]
Oven ProgramInitial 80°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min[4]
Detector (FID) Temp280°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the chosen diluent. Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by serial dilution.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting into a known volume (e.g., 10 mL) of cold diluent.

    • If necessary, perform a liquid-liquid extraction to transfer the analyte into a suitable organic solvent and remove non-volatile components.

    • Transfer the final solution to a GC vial.

  • Analysis: Inject the prepared standards and samples into the GC system.

  • Quantification: Construct a calibration curve using the peak areas of the standards. Calculate the concentration of this compound in the reaction samples from this curve.

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing p1 Withdraw Aliquot from Reaction p2 Quench & Dilute in Dichloromethane p1->p2 p3 Transfer to GC Vial p2->p3 g2 Inject Sample (1 µL) Split 20:1 p3->g2 p4 Prepare Calibration Standards p4->g2 g1 Set GC Method: Injector: 250°C Oven: 80-280°C ramp g1->g2 g3 Detect with FID g2->g3 d1 Integrate Peak Areas g3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for the GC method.

Method Comparison and Data Summary

Both HPLC and GC offer reliable means to monitor the synthesis of this compound. The choice between them depends on the specific requirements of the analysis and the available instrumentation.

Quantitative Data Summary:

ParameterHPLC MethodGC Method
Instrumentation HPLC-UV/PDAGC-FID
Analyte Suitability Excellent for polar, non-volatile compounds[4]Good for volatile & thermally stable compounds[4]
Sample Prep Simple dilution and filtrationDilution, potential for extraction
Typical Run Time 10-15 minutes15-25 minutes
Detection Limit Low µg/mL to ng/mL rangeLow µg/mL to ng/mL range
Key Advantages Direct analysis of polar compounds, robustHigh resolution, fast analysis, suitable for volatile impurity profiling
Key Disadvantages Higher solvent consumptionRequires analyte to be thermally stable and volatile

Conclusion

The HPLC and GC methods presented provide comprehensive protocols for the effective monitoring of this compound synthesis reactions. The HPLC method is straightforward and robust for direct analysis of the polar amide product. The GC method offers an excellent alternative with high resolving power, provided the analyte and other reaction components are thermally stable. Proper implementation of these methods will enable precise in-process control, leading to improved reaction efficiency, yield, and final product quality.

References

Application Notes and Protocols for Condensation Reactions Involving 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-cyano-N,N-diethylacetamide in two significant condensation reactions: the Knoevenagel condensation and the Gewald reaction. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-sulfur bonds, respectively, leading to a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a versatile method for the synthesis of α,β-unsaturated compounds through the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone. This reaction is particularly valuable in the pharmaceutical industry, for instance, in the synthesis of the Parkinson's disease drug, Entacapone.

Application Note:

This compound serves as a highly effective active methylene component in the Knoevenagel condensation. Its reaction with aromatic aldehydes, catalyzed by a weak base like piperidine, proceeds efficiently to yield substituted acrylamide derivatives. The presence of the cyano and diethylamido groups activates the methylene protons, facilitating the initial nucleophilic attack on the carbonyl carbon of the aldehyde. The reaction conditions can be optimized by varying the solvent, catalyst, and temperature to achieve high yields of the desired product. The resulting α,β-unsaturated products are valuable intermediates for further synthetic transformations.

Experimental Protocols:

Protocol 1: Synthesis of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide (Entacapone)

This protocol details the synthesis of Entacapone via a Knoevenagel condensation of this compound with 3,4-dihydroxy-5-nitrobenzaldehyde.

  • Materials:

    • This compound

    • 3,4-dihydroxy-5-nitrobenzaldehyde

    • Piperidine

    • Ethanol (or Isopropyl Alcohol)

    • Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq), this compound (1.1-1.3 eq), and ethanol (or isopropyl alcohol) as the solvent.

    • Add piperidine (catalytic amount to 1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with acetic acid to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or water).

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure (E)-isomer.

Quantitative Data for Knoevenagel Condensation:
AldehydeCatalystSolventReaction Time (h)TemperatureYield (%)Reference
3,4-dihydroxy-5-nitrobenzaldehydePiperidineEthanol6Reflux~54%
3,4-dihydroxy-5-nitrobenzaldehydePiperidineIsopropyl Alcohol15-24RefluxNot specified[1]
3,4-dihydroxy-5-nitrobenzaldehydePiperidine/Acetic AcidIsopropyl Alcohol15-24RefluxNot specified[2]
3,4-dihydroxy-5-nitrobenzaldehydePiperidine AcetateAnhydrous Ethanol"overnight"Not specified73%[3]

Experimental Workflow for Knoevenagel Condensation:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Aldehyde - this compound - Solvent Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reflux Heat to Reflux (6-24 hours) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Acidify Acidify (e.g., Acetic Acid) Cooling->Acidify Filter Filter Product Acidify->Filter Wash Wash Solid Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Application Note:

While specific examples of the Gewald reaction with this compound are not extensively documented, the general applicability of cyanoacetamides in this reaction suggests its potential as a substrate. The reaction typically proceeds via an initial Knoevenagel condensation between the carbonyl compound and the cyanoacetamide, followed by the addition of sulfur and subsequent cyclization. The resulting 2-aminothiophene-3-carboxamides are valuable scaffolds in medicinal chemistry. It is important to note that the reactivity of ketones, such as cyclohexanone and acetone, with some cyanoacetamides in the Gewald reaction has been reported to be low, potentially requiring optimization of reaction conditions.

General Experimental Protocol (to be adapted for this compound):

This protocol provides a general procedure for the Gewald reaction that can be used as a starting point for optimization with this compound.

  • Materials:

    • This compound

    • A suitable ketone or aldehyde (e.g., cyclohexanone)

    • Elemental Sulfur

    • A base (e.g., morpholine, triethylamine, or piperidine)

    • A solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.

    • Add the base (catalytic to stoichiometric amount) to the mixture.

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

    • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with water and a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and sulfur.

    • The product can be further purified by recrystallization from a suitable solvent.

Signaling Pathway Diagram for the Gewald Reaction:

Gewald_Pathway cluster_reactants Reactants cluster_intermediates Reaction Pathway Ketone Ketone/Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Ketone->Knoevenagel_Adduct Cyanoacetamide This compound Cyanoacetamide->Knoevenagel_Adduct Sulfur Sulfur (S8) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Base Base Base->Knoevenagel_Adduct catalyst Base->Thiolate_Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Product 2-Aminothiophene Derivative Thiolate_Intermediate->Product Cyclization & Tautomerization

Caption: Generalized reaction pathway for the Gewald reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Purification of Crude 2-Cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-cyano-N,N-diethylacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: liquid-liquid extraction, recrystallization, and vacuum distillation. Additionally, guidelines for column chromatography and purity assessment techniques are provided.

Overview of Purification Strategies

Crude this compound, often obtained as a pale yellow to brown oil after synthesis, may contain unreacted starting materials, by-products, and residual solvents.[1] The choice of purification technique depends on the nature of the impurities and the desired final purity. A general workflow for purification is presented below.

PurificationWorkflow crude Crude 2-cyano-N,N- diethylacetamide extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Solid Product distillation Vacuum Distillation extraction->distillation Liquid Product chromatography Column Chromatography (Optional) extraction->chromatography High Purity Needed pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product analysis Purity Assessment pure_product->analysis

Caption: General workflow for the purification of this compound.

Physicochemical Properties for Purification

Understanding the physicochemical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Appearance Colorless to pale yellow or light brown liquid/oil[1][2]
Boiling Point 114 °C at 4 mmHg[3]
Solubility Soluble in chloroform, ethyl acetate, tetrahydrofuran, methanol; Insoluble in water[2]
Molecular Weight 140.18 g/mol [4]
Density 1.013 g/mL at 25 °C
Refractive Index n20/D 1.466[2]

Experimental Protocols

Liquid-Liquid Extraction

This protocol is effective for an initial cleanup of the crude product, particularly to remove water-soluble impurities and acidic or basic by-products.

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This compound, being soluble in organic solvents and insoluble in water, can be effectively separated from water-soluble impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. A common starting point is a 1:10 ratio of crude product to solvent (w/v).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) to remove any basic impurities. Use a volume of aqueous acid approximately equal to the organic phase. Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Again, use an equal volume of the aqueous solution, shake, and separate the layers.

  • Water Wash: Wash the organic layer with deionized water to remove any residual salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product as an oil.[1]

Expected Outcome: This procedure should yield a product with significantly reduced levels of water-soluble impurities. A typical synthesis workup involving extraction can yield the product in high yield (e.g., 97%), though the purity may vary.[1]

Recrystallization

For crude this compound that is a solid or can be induced to solidify, recrystallization is a powerful technique for achieving high purity.

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Protocol (Two-Solvent System):

Based on protocols for similar compounds, a two-solvent system of ethyl acetate and n-hexane is a promising starting point.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate (the "soluble solvent").

  • Induce Precipitation: While the solution is still hot, add n-hexane (the "insoluble solvent") dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Hypothetical Example):

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 90%>99%
Recovery Yield -85%
Vacuum Distillation

For liquid crude this compound, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities.

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at lower temperatures and preventing thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 4 mmHg is recommended.[3]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at approximately 114 °C.[3] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.

Quantitative Data (Hypothetical Example):

ParameterBefore DistillationAfter Distillation
Purity (by GC) 92%>99.5%
Recovery Yield -90%

Column Chromatography (Optional High-Purity Method)

For achieving very high purity or for separating closely related impurities, column chromatography can be employed.

Principle: This technique separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase. More polar compounds will adsorb more strongly to a polar stationary phase (like silica gel) and elute later, while less polar compounds will elute earlier.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) first. For a moderately polar compound like this compound, a starting point for TLC development could be a 1:4 to 1:1 mixture of ethyl acetate:hexane.[6]

Workflow for Column Chromatography:

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC for Solvent System Optimization column_packing Column Packing (Silica Gel) tlc->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution with Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions pooling Pooling of Pure Fractions tlc_fractions->pooling concentration Concentration pooling->concentration pure_product pure_product concentration->pure_product Purified Product

Caption: Workflow for purification by column chromatography.

Purity Assessment

The purity of this compound should be assessed after each purification step to determine the effectiveness of the method.

Techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample and to monitor the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the purity of volatile compounds. The sample may require derivatization to improve volatility.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. For a moderately polar compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water could be a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to identify and quantify impurities if appropriate standards are used. The purity can be determined by comparing the integral of the product signals to those of a known internal standard (qNMR).[9]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify crude this compound to the desired level of purity for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N,N-diethylacetamide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Amidation of Ethyl Cyanoacetate: Direct reaction of ethyl cyanoacetate with diethylamine, often in the presence of a basic catalyst.[1][2][3][4]

  • Coupling Agent-Mediated Amidation: Reaction of cyanoacetic acid with diethylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).[5][6]

  • From Haloacetamides: Nucleophilic substitution of a halo-acetamide derivative with an alkali metal cyanide.[6]

Q2: What is the role of a catalyst in the reaction between ethyl cyanoacetate and diethylamine?

A2: A basic catalyst, such as sodium ethoxide or piperidine, is often used to deprotonate the α-carbon of ethyl cyanoacetate, increasing its nucleophilicity and facilitating the reaction with diethylamine.[2][3][4][7]

Q3: What are the typical reaction conditions for the synthesis?

A3: Reaction conditions can vary significantly depending on the chosen route. For the reaction of ethyl cyanoacetate with diethylamine, conditions can range from low temperatures (-30°C) with strong bases like n-hexyllithium to reflux temperatures in the presence of milder bases.[5][8] A patented process for the N,N-dimethyl analogue specifies an initial reaction at -10 to 0°C, followed by a period at reflux.[2]

Q4: How is the product typically purified?

A4: Purification strategies depend on the synthetic route and the nature of the impurities. Common methods include:

  • Extraction: Liquid-liquid extraction to separate the product from water-soluble byproducts and reagents.[6][8]

  • Distillation: Vacuum distillation is often employed to purify the final product, which is an oil.[6][8]

  • Filtration: To remove solid byproducts, such as dicyclohexylurea when using DCC.[5][6]

  • Crystallization: While this compound is an oil, related solid compounds can be purified by recrystallization.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Use an excess of the amine reagent.[9]
Side reactions.- Optimize reaction temperature to minimize byproduct formation. - In the reaction of ethyl cyanoacetate with ammonia, formation of malonamide can occur; control reaction conditions to avoid this.[1]
Loss of product during workup.- Ensure proper pH adjustment during extraction to minimize the solubility of the amide in the aqueous phase. - Use an appropriate solvent for extraction. Dichloromethane and other haloalkanes have been reported to be effective.[5][6]
Impure Product Presence of unreacted starting materials.- Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. - Optimize the stoichiometry of the reactants.
Formation of byproducts (e.g., dicyclohexylurea).- If using DCC, ensure complete removal of dicyclohexylurea by filtration. The byproduct has low solubility in many organic solvents.[5][6]
Thermal decomposition during distillation.- Use vacuum distillation to lower the boiling point of the product and prevent decomposition.
Reaction Fails to Initiate Inactive catalyst.- Use a fresh batch of catalyst or activate it if necessary. For instance, sodium ethoxide can degrade upon exposure to moisture.
Low reaction temperature.- While some protocols use low temperatures, others require heating to reflux to initiate the reaction.[5][8]
Poor quality starting materials.- Ensure the purity of starting materials like ethyl cyanoacetate and diethylamine.

Experimental Protocols

Protocol 1: Synthesis via Amidation of Ethyl Cyanoacetate with Diethylamine

This protocol is based on general procedures for the amidation of ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • Diethylamine

  • Sodium ethoxide (catalytic amount)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Slowly add diethylamine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a patented procedure for the synthesis of this compound.[5][6]

Materials:

  • Cyanoacetic acid

  • Diethylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF) or another suitable organic solvent[6]

  • Water

  • Acetic acid

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve cyanoacetic acid and diethylamine in an organic solvent such as THF in a reaction flask.

  • Add a solution of DCC in the same solvent to the mixture. The reaction is typically carried out at the reflux temperature of the solvent.[5]

  • Stir the reaction mixture at reflux for 6-9 hours.[6]

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Treat the residue with a mixture of water and acetic acid to precipitate the dicyclohexylurea byproduct.[6]

  • Filter off the dicyclohexylurea.

  • Extract the filtrate with an organic solvent like dichloromethane.[6]

  • Concentrate the organic layer to isolate the this compound as an oil.[6]

Visual Guides

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product EC Ethyl Cyanoacetate Mix Mixing & Reaction (with catalyst/solvent) EC->Mix DA Diethylamine DA->Mix Workup Aqueous Workup & Extraction Mix->Workup Dry Drying & Solvent Removal Workup->Dry Purify Vacuum Distillation Dry->Purify Product Pure 2-cyano-N,N- diethylacetamide Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Sol_A1 Increase reaction time/temp. Check catalyst activity. Adjust stoichiometry. A1_No->Sol_A1 Q2 Significant side products? A1_Yes->Q2 A2_Yes Side Reactions Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Sol_A2 Optimize temperature. Modify reaction conditions. A2_Yes->Sol_A2 Q3 Losses during workup? A2_No->Q3 A3_Yes Workup/Purification Issues Q3->A3_Yes Yes Sol_A3 Optimize extraction pH. Ensure efficient phase separation. Use appropriate purification method. A3_Yes->Sol_A3

Caption: Troubleshooting logic for addressing low product yield.

References

side reactions in the synthesis of entacapone from 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of entacapone, specifically focusing on the Knoevenagel condensation between 2-cyano-N,N-diethylacetamide and 3,4-dihydroxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the synthesis of entacapone from this compound?

A1: The most significant side reaction is the formation of the undesired (Z)-isomer (cis-isomer) of entacapone.[1][2][3][4] The therapeutically active and desired product is the (E)-isomer (trans-entacapone). The reaction mixture typically contains a mixture of both isomers.[4]

Q2: What other types of impurities can be expected in the crude entacapone product?

A2: Besides the (Z)-isomer, other potential impurities can include:

  • Process-Related Impurities: Unreacted starting materials such as 3,4-dihydroxy-5-nitrobenzaldehyde and this compound.[5]

  • Degradation Impurities: Products arising from the degradation of entacapone due to factors like exposure to oxygen, light, moisture, or high temperatures.[5]

  • Residual Solvents: Traces of solvents used during the reaction and purification steps, such as toluene, acetic acid, methanol, or ethyl acetate.[5]

Q3: How can the formation of the (Z)-isomer be minimized?

A3: The ratio of (E) to (Z) isomers can be influenced by the reaction conditions. While complete elimination of the (Z)-isomer during the reaction is challenging, its formation can be managed by optimizing parameters such as catalyst, solvent, and temperature. Some processes describe subsequent isomerization steps to convert the (Z)-isomer to the desired (E)-isomer.[1]

Q4: What methods are effective for removing the (Z)-isomer and other impurities from the crude product?

A4: Purification of crude entacapone to remove the (Z)-isomer and other impurities is typically achieved through crystallization.[2] Various solvent systems have been reported to be effective, including:

  • Toluene/acetone mixtures[6]

  • Ethanol[2]

  • Acetic acid or formic acid[2]

  • Ethyl acetate[2]

  • Methanol[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of (E)-entacapone Suboptimal reaction conditions favoring the (Z)-isomer.Optimize reaction parameters such as temperature, catalyst, and reaction time. Consider a post-reaction isomerization step, for instance, by heating the crude product in a suitable solvent like acetic acid with a catalytic amount of hydrobromic acid.[1]
High percentage of (Z)-isomer in the final product Inefficient purification.Recrystallize the crude product using an appropriate solvent system. Toluene/acetone and methanol have been shown to be effective in reducing the cis-isomer content to below 0.1%.[1][2]
Presence of unreacted starting materials Incomplete reaction.Ensure the reaction goes to completion by monitoring with a suitable analytical technique like HPLC or TLC. Adjust stoichiometry or reaction time as needed.
Product degradation Exposure to harsh conditions (light, heat, oxygen).Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) and protect the product from light. Use moderate temperatures during drying.[5]

Quantitative Data Summary

The following table summarizes purity data for entacapone after various purification methods, highlighting the reduction of the (Z)-isomer.

Purification Method Solvent System (E)-Entacapone Purity (%) (Z)-Isomer Content (%) Reference
Isomerization and PurificationAcetic Acid, HBr, then Methanol99.91Not specified, but high purity achieved[1]
CrystallizationToluene/Acetone99.88< 0.02[2]
CrystallizationToluene/Ethanol99.20.10[2]
CrystallizationEthyl Acetate99.10.25[2]
Reaction and PrecipitationToluene, Acetic Acid99.020.12[4]

Experimental Protocols

Protocol 1: Synthesis and Isomerization of Entacapone [1]

  • Condensation: React 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. The initial product will be a mixture of (E) and (Z) isomers.

  • Isomerization: Take the crude mixture (140.0 g) and add it to acetic acid (420.0 ml). Heat the mixture to 85-90°C.

  • Add hydrogen bromide (9.8 ml) and then cool the mixture to 20-25°C.

  • Stir the reaction mixture for 18-20 hours at 20-25°C and for an additional 5-6 hours at 15-18°C.

  • Purification: Filter the precipitated product and wash it with a mixture of toluene and acetic acid, followed by a final wash with toluene.

  • Dry the product at 50-55°C to obtain the technical grade (E)-entacapone.

  • Further purify by recrystallization from methanol to yield pure (E)-entacapone.

Visualizations

Diagram 1: Entacapone Synthesis Pathway and Side Reaction

Entacapone_Synthesis Reactant1 3,4-dihydroxy-5- nitrobenzaldehyde plus + Reactant1->plus Reactant2 2-cyano-N,N- diethylacetamide Reactant2->plus E_Entacapone (E)-Entacapone (Desired Product) plus->E_Entacapone Knoevenagel Condensation Z_Entacapone (Z)-Entacapone (Side Product) plus->Z_Entacapone Side Reaction

Caption: Synthesis of (E)-entacapone and the formation of the (Z)-isomer side product.

Diagram 2: Troubleshooting Workflow for Entacapone Purity Issues

Troubleshooting_Workflow Start Crude Entacapone Analysis (HPLC) Check_Z_Isomer High (Z)-Isomer Content? Start->Check_Z_Isomer Check_Starting_Material Unreacted Starting Materials Present? Check_Z_Isomer->Check_Starting_Material No Isomerize Perform Isomerization (e.g., HBr/Acetic Acid) Check_Z_Isomer->Isomerize Yes Recrystallize Recrystallize (e.g., Toluene/Acetone) Check_Starting_Material->Recrystallize No Optimize_Reaction Optimize Reaction Conditions (Time, Temp.) Check_Starting_Material->Optimize_Reaction Yes Isomerize->Recrystallize Final_Product Pure (E)-Entacapone Recrystallize->Final_Product Optimize_Reaction->Start

Caption: A logical workflow for troubleshooting common purity issues in entacapone synthesis.

References

Technical Support Center: Purification of N,N-diethyl-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-diethyl-2-cyanoacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N,N-diethyl-2-cyanoacetamide?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Diethylamine and ethyl cyanoacetate are common starting materials that may be present in the crude product.

  • Byproducts from synthesis: If dicyclohexylcarbodiimide (DCC) is used as a coupling agent, the primary byproduct is dicyclohexylurea (DCU), which can be challenging to remove.[1][2] Another potential impurity is 2-chloro-N,N-diethyl acetamide, which may have regulatory limits.[3]

  • Hydrolysis products: The cyano group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[4]

  • Polymeric materials and color impurities: The crude product is often described as a yellow to brown oil, indicating the presence of color impurities which may be polymeric in nature.[3]

Q2: My purified N,N-diethyl-2-cyanoacetamide is a yellow to brown oil. Is this normal and how can I decolorize it?

A2: The appearance of N,N-diethyl-2-cyanoacetamide is often described as a clear, yellow to brown liquid.[3] The color indicates the presence of impurities. For applications requiring high purity, decolorization is necessary. Activated carbon treatment during recrystallization can be an effective method for removing colored impurities.

Q3: What are the recommended storage conditions for N,N-diethyl-2-cyanoacetamide?

A3: To minimize degradation, it is recommended to store N,N-diethyl-2-cyanoacetamide at 2-8°C.[5] It is also noted to be heat-sensitive, so prolonged exposure to high temperatures should be avoided.[6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of N,N-diethyl-2-cyanoacetamide.

Problem 1: Low Yield After Vacuum Distillation

Possible Causes:

  • Thermal Decomposition: N,N-diethyl-2-cyanoacetamide is heat-sensitive.[6] High distillation temperatures or prolonged heating can lead to decomposition and reduced yield. The boiling point is reported as 114°C at 4 mmHg.[7]

  • Improper Vacuum: An insufficient vacuum will require a higher distillation temperature, increasing the risk of thermal degradation.

  • Loss during transfer: The product is an oil, and significant amounts can be lost on glassware during transfers.

Solutions:

  • Optimize Distillation Conditions: Use a high-vacuum pump to achieve a low pressure (e.g., <1 mmHg) to enable distillation at a lower temperature. Use a short-path distillation apparatus to minimize the distance the vapor has to travel.

  • Monitor Temperature Carefully: Use a heating mantle with precise temperature control and monitor the vapor temperature closely. Avoid overheating the distillation flask.

  • Efficient Transfer Techniques: After distillation, dissolve the product in a small amount of a suitable volatile solvent (e.g., dichloromethane) to recover the oil from the receiving flask. The solvent can then be carefully removed under reduced pressure.

Problem 2: Difficulty in Removing Dicyclohexylurea (DCU)

Background: When N,N-diethyl-2-cyanoacetamide is synthesized using dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is formed, which is notoriously difficult to remove due to its low solubility in many common organic solvents.[1][2]

Solutions:

  • Filtration: The majority of DCU can often be removed by filtration of the reaction mixture. Cooling the reaction mixture can further precipitate the DCU.[8]

  • Solvent Washing: Washing the crude product with a solvent in which DCU is poorly soluble, such as diethyl ether or a mixture of hexanes and a small amount of a more polar solvent, can help remove residual DCU.

  • Aqueous Wash: An acidic wash (e.g., with dilute HCl) can help to remove any remaining DCC and other basic impurities.[8]

Problem 3: Recrystallization Issues (Oiling Out or No Crystal Formation)

Possible Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Presence of Impurities: High levels of impurities can inhibit crystallization or cause the product to "oil out."

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals instead of well-formed, pure crystals.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., toluene, ethyl acetate/hexanes, diethyl ether) to find a suitable recrystallization solvent or solvent system. For a related compound, N,N-dimethylcyanoacetamide, recrystallization from benzene and petroleum ether has been reported.[9]

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step such as a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Data Presentation

Table 1: Physical and Chemical Properties of N,N-diethyl-2-cyanoacetamide

PropertyValueReference(s)
Appearance Clear, yellow to brown liquid/oil[3]
Molecular Formula C₇H₁₂N₂O[5]
Molecular Weight 140.18 g/mol [5]
Boiling Point 114 °C / 4 mmHg[7]
Density 1.013 g/mL at 25 °C[5]
Storage Temperature 2-8 °C[5]

Table 2: Potential Impurities and their Origin

ImpurityOriginReference(s)
DiethylamineUnreacted starting material-
Ethyl cyanoacetateUnreacted starting material-
Dicyclohexylurea (DCU)Byproduct of DCC coupling[1][2]
2-chloro-N,N-diethyl acetamideSide reaction product[3]
N,N-diethyl-2-carbamoylacetamideHydrolysis of the cyano group[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude N,N-diethyl-2-cyanoacetamide by removing non-volatile impurities.

Methodology:

  • Set up a short-path distillation apparatus. Ensure all glassware is dry.

  • Place the crude N,N-diethyl-2-cyanoacetamide (typically a brown oil) into the distillation flask. Add a magnetic stir bar.

  • Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply vacuum.

  • Once a stable vacuum is achieved (e.g., < 1 mmHg), gradually heat the distillation flask using a heating mantle.

  • Monitor the temperature of the vapor. The product is expected to distill at approximately 114 °C at 4 mmHg.[7]

  • Collect the colorless to pale yellow distillate in the receiving flask, which should be cooled in an ice bath.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate N,N-diethyl-2-cyanoacetamide from closely related impurities.

Methodology:

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase in normal-phase chromatography.[10]

  • Mobile Phase Selection: A solvent system of intermediate polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude N,N-diethyl-2-cyanoacetamide in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N-diethyl-2-cyanoacetamide.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of N,N-diethyl-2-cyanoacetamide and quantify impurities.

Methodology (based on a method for related substances): [11]

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity and the relative amounts of any impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude N,N-diethyl-2-cyanoacetamide distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization hplc HPLC Analysis distillation->hplc chromatography->hplc recrystallization->hplc end Pure N,N-diethyl-2-cyanoacetamide hplc->end

Caption: General experimental workflow for the purification and analysis of N,N-diethyl-2-cyanoacetamide.

troubleshooting_logic start Crude Product Impure? color Product is Colored? start->color Yes end Pure Product start->end No dcu DCU Present? color->dcu No decolorize Recrystallize with Activated Carbon color->decolorize Yes low_yield Low Yield? dcu->low_yield No filter_dcu Filter and/or Wash with Ether dcu->filter_dcu Yes optimize_dist Optimize Distillation (Vacuum, Temperature) low_yield->optimize_dist Yes low_yield->end No decolorize->dcu filter_dcu->low_yield optimize_dist->end

Caption: A logical troubleshooting guide for common purification challenges.

References

alternative catalysts for the synthesis of 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-cyano-N,N-diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for various synthetic methods. Below you will find information on conventional synthesis and alternative catalytic approaches.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26391-06-0[1][2][3]
Molecular Formula C₇H₁₂N₂O[2][4]
Molecular Weight 140.18 g/mol [2][3]
Appearance Colorless to pale yellow or pale brown liquid/oil[5]
Boiling Point 114 °C at 4 mmHg[1][4]
Density 1.013 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.466[3]
Solubility Soluble in chloroform, ethyl acetate, tetrahydrofuran, methanol. Insoluble in water.[4][5]
Storage Temperature 2-8°C[5]

Synthesis Methodologies

This guide covers a conventional coupling method and two alternative catalytic approaches for the synthesis of this compound.

  • Conventional Method: Dicyclohexylcarbodiimide (DCC) Coupling

  • Alternative Catalyst 1: Boronic Acid Catalysis

  • Alternative Catalyst 2: Lipase-Catalyzed Synthesis

Conventional Method: Dicyclohexylcarbodiimide (DCC) Coupling

This method utilizes the well-established coupling agent N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between cyanoacetic acid and N,N-diethylamine.

Experimental Protocol

Materials:

  • Cyanoacetic acid

  • N,N-diethylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Acetic acid

  • Water

Procedure: [6]

  • To a reaction vessel, add anhydrous tetrahydrofuran (THF).

  • Sequentially add dicyclohexylcarbodiimide (DCC), N,N-diethylamine, and cyanoacetic acid to the THF.

  • Reflux the reaction mixture for 6-9 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Treat the residue with a mixture of water and acetic acid.

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Extract the filtrate with dichloromethane (DCM).

  • Concentrate the organic layer to obtain this compound as an oil.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Impure or wet reagents/solvents.1. Extend the reflux time and monitor the reaction by TLC. 2. Ensure all reagents and solvents are anhydrous.
Difficult filtration of DCU DCU has precipitated as a very fine solid.Allow the mixture to stand for a longer period to allow for crystal growth before filtration.
Product contaminated with DCU DCU is slightly soluble in some organic solvents.1. After concentrating the DCM extract, add a solvent in which DCU is poorly soluble (e.g., diethyl ether or acetonitrile) and cool the mixture to precipitate the remaining DCU, then filter. 2. Purify the product by column chromatography.
Frequently Asked Questions (FAQs)

Q1: What is the role of DCC in this reaction? A1: DCC is a coupling agent that activates the carboxylic acid group of cyanoacetic acid, making it more susceptible to nucleophilic attack by N,N-diethylamine.

Q2: Why is the removal of the dicyclohexylurea (DCU) byproduct challenging? A2: DCU is a solid byproduct that is largely insoluble in many common organic solvents, which allows for its removal by filtration. However, its slight solubility can lead to contamination of the final product.

Q3: Are there alternatives to DCC for this type of coupling? A3: Yes, other carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. The urea byproduct of EDC is water-soluble, which can simplify the workup procedure.

Alternative Catalyst 1: Boronic Acid Catalysis

Boronic acids have emerged as effective catalysts for direct amidation reactions, offering a greener alternative to stoichiometric coupling agents.

Experimental Protocol (Adapted from general procedures for N-substituted cyanoacetamides)

Materials:

  • Cyanoacetic acid

  • N,N-diethylamine

  • Arylboronic acid catalyst (e.g., 2-iodophenylboronic acid or 3,4,5-trifluorophenylboronic acid)

  • Toluene or another suitable azeotropic solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyanoacetic acid, N,N-diethylamine, the boronic acid catalyst (5-10 mol%), and toluene.

  • Add activated 4 Å molecular sieves to the flask.

  • Reflux the mixture, with azeotropic removal of water, until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low conversion 1. Inefficient water removal. 2. Catalyst deactivation.1. Ensure the molecular sieves are properly activated and that the Dean-Stark apparatus is functioning correctly. 2. Increase the catalyst loading or try a different boronic acid catalyst.
Formation of side products The cyano group may participate in side reactions under certain conditions.Optimize the reaction temperature and catalyst choice to favor the desired amidation.
Frequently Asked Questions (FAQs)

Q1: How do boronic acid catalysts work in amidation? A1: Boronic acids are thought to activate the carboxylic acid by forming an acyloxyboronate intermediate, which is more electrophilic and reactive towards the amine.

Q2: Why is azeotropic removal of water necessary? A2: The amidation reaction is a condensation reaction that produces water as a byproduct. Removing water shifts the equilibrium towards the product side, thus increasing the yield.

Q3: Can other boronic acids be used? A3: Yes, a variety of arylboronic acids have been shown to be effective catalysts. The choice of catalyst may depend on the specific substrates and desired reaction conditions.

Alternative Catalyst 2: Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipases offers a highly selective and environmentally friendly approach to amide bond formation under mild reaction conditions.

Experimental Protocol (Adapted from general procedures for N,N-disubstituted amides)

Materials:

  • Ethyl cyanoacetate (as the acyl donor)

  • N,N-diethylamine

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, 2-methyltetrahydrofuran)

  • Molecular sieves (4 Å)

Procedure:

  • To a dry flask, add ethyl cyanoacetate, N,N-diethylamine, immobilized lipase, and an anhydrous organic solvent.

  • Add activated 4 Å molecular sieves to maintain anhydrous conditions.

  • Incubate the mixture with shaking at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter to remove the immobilized enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low enzyme activity 1. Presence of water. 2. Inappropriate solvent. 3. Sub-optimal temperature or pH.1. Ensure all reagents and solvents are anhydrous. 2. Screen different non-polar organic solvents. 3. Optimize the reaction temperature and consider the effect of the amine's basicity on the local pH around the enzyme.
Slow reaction rate 1. Low enzyme concentration. 2. Steric hindrance from the secondary amine.1. Increase the amount of immobilized lipase. 2. A longer reaction time may be necessary for secondary amines compared to primary amines.
Enzyme deactivation Repeated use or harsh reaction conditions.The immobilized enzyme can often be recovered, washed, and reused, but its activity may decrease over several cycles.
Frequently Asked Questions (FAQs)

Q1: Why is an ester of cyanoacetic acid often used in enzymatic synthesis? A1: Lipases are naturally esterases and are highly efficient at catalyzing transesterification and aminolysis reactions starting from an ester. Direct amidation of a carboxylic acid can be slower.

Q2: What is the purpose of immobilizing the lipase? A2: Immobilization makes the enzyme more stable and allows for easy recovery and reuse, which is both economical and environmentally friendly.

Q3: Can the reaction be performed without a solvent? A3: In some cases, solvent-free conditions can be employed, which further enhances the green credentials of the process. This would require optimization of the substrate ratios and reaction temperature.

Visualizations

Experimental Workflow for Synthesis of this compound

General Synthetic Workflow cluster_conventional Conventional Method (DCC Coupling) cluster_boronic Boronic Acid Catalysis cluster_lipase Lipase Catalysis reactants_dcc Cyanoacetic Acid + N,N-Diethylamine + DCC reaction_dcc Reflux in THF (6-9 hours) reactants_dcc->reaction_dcc workup_dcc Concentration & Aqueous/Acidic Workup reaction_dcc->workup_dcc purification_dcc Filtration of DCU & DCM Extraction workup_dcc->purification_dcc product_dcc This compound purification_dcc->product_dcc reactants_boronic Cyanoacetic Acid + N,N-Diethylamine + Boronic Acid Catalyst reaction_boronic Azeotropic Reflux (Toluene) reactants_boronic->reaction_boronic workup_boronic Filtration reaction_boronic->workup_boronic purification_boronic Column Chromatography workup_boronic->purification_boronic product_boronic This compound purification_boronic->product_boronic reactants_lipase Ethyl Cyanoacetate + N,N-Diethylamine + Immobilized Lipase reaction_lipase Incubation with Shaking (40-60 °C, 24-48h) reactants_lipase->reaction_lipase workup_lipase Filtration of Enzyme reaction_lipase->workup_lipase purification_lipase Column Chromatography workup_lipase->purification_lipase product_lipase This compound purification_lipase->product_lipase

Caption: A comparison of the experimental workflows for three different synthetic routes to this compound.

Troubleshooting Logic for Amidation Reactions

General Troubleshooting Logic start Low or No Product Yield? check_reagents Check Purity and Anhydrousness of Reagents/Solvents start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_catalyst Is Catalyst Active? (for catalytic methods) start->check_catalyst check_workup Review Workup and Purification Procedure start->check_workup solution_reagents Purify/Dry Reagents and Solvents check_reagents->solution_reagents Impure/Wet solution_conditions Optimize Temperature and/or Extend Time check_conditions->solution_conditions Incorrect solution_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->solution_catalyst Inactive solution_workup Adjust Extraction/Purification Parameters check_workup->solution_workup Product Loss

Caption: A decision-making flowchart for troubleshooting common issues in amidation reactions.

References

preventing byproduct formation in 2-cyano-N,N-diethylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-cyano-N,N-diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Amidation of an ester: The reaction of diethylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate. This reaction is typically carried out in the presence of a base.

  • Amide coupling: The reaction of diethylamine with cyanoacetic acid using a coupling agent, such as dicyclohexylcarbodiimide (DCC).[1][2]

Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. What could it be?

A2: Besides unreacted starting materials, several byproducts can form during the synthesis of this compound. The most common impurities include:

  • Hydrolysis products: Depending on the reaction and work-up conditions, either the nitrile or the amide group can undergo hydrolysis.

  • Dimerization products: Cyanoacetamides can undergo self-condensation to form various dimeric structures.

  • Side-products from reagents: For instance, if chloroacetyl chloride and an alkali cyanide were used in an alternative synthesis, residual 2-chloro-N,N-diethylacetamide could be an impurity.[3]

Q3: How can I minimize the hydrolysis of the nitrile or amide group?

A3: To minimize hydrolysis:

  • Control pH: Avoid strongly acidic or basic conditions during the reaction and work-up. Prompt neutralization of the reaction mixture is recommended.[4]

  • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.[4]

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is necessary for hydrolysis.[4]

Q4: What causes the formation of dimers, and how can I prevent it?

A4: Dimerization of cyanoacetamides is often base-catalyzed and can occur at elevated temperatures. To prevent dimerization:

  • Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base.

  • Maintain low temperatures: Keeping the reaction temperature as low as possible can significantly reduce the rate of self-condensation.

  • Control stoichiometry: Using an appropriate ratio of reactants can help to ensure the primary reaction is favored over side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure completion.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Suboptimal Temperature - For the reaction of diethylamine and ethyl cyanoacetate, optimal temperature control is crucial. High temperatures can lead to side reactions.- For the DCC coupling method, the reaction can be run at reflux, but careful monitoring is still required.[1]
Inefficient Mixing - Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity and improve reaction kinetics.
Product Loss During Work-up - this compound is soluble in many organic solvents.[5] Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.- Avoid overly aggressive washing steps that could lead to product loss in the aqueous phase.
Issue 2: Presence of Hydrolysis Byproducts
Potential Cause Byproduct Identity Prevention Strategy
Acidic Work-up Hydrolysis of the nitrile group to a carboxylic acid or amide.- Neutralize the reaction mixture promptly with a mild base (e.g., sodium bicarbonate solution) after the reaction is complete.- Minimize the duration of exposure to acidic conditions.
Basic Reaction/Work-up Conditions Hydrolysis of the amide group.- Use a non-nucleophilic or sterically hindered base if possible.- Perform the reaction at a lower temperature to reduce the rate of base-catalyzed hydrolysis.
Presence of Water Hydrolysis of both nitrile and amide groups.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.
Issue 3: Formation of Dimeric and Oligomeric Impurities
Potential Cause Prevention Strategy
Excessive Base Concentration - Use the minimum effective amount of base.- Consider using a weaker base or a non-nucleophilic base.
High Reaction Temperature - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dimerization.

Experimental Protocols

Protocol 1: Synthesis via Amidation of Ethyl Cyanoacetate

This protocol is a general guideline and may require optimization.

Materials:

  • Diethylamine

  • Ethyl cyanoacetate

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Slowly add diethylamine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via DCC Coupling

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[2]

Materials:

  • Diethylamine

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Dichloromethane (for extraction)

  • Water

  • Acetic acid

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve diethylamine and cyanoacetic acid in anhydrous THF.[2]

  • Add dicyclohexylcarbodiimide (DCC) to the solution.[2]

  • Reflux the reaction mixture for 6-9 hours.[2]

  • After completion, concentrate the reaction mixture under reduced pressure.[2]

  • Treat the residue with a mixture of water and acetic acid.[2]

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Extract the filtrate with dichloromethane.

  • Concentrate the dichloromethane layer to obtain this compound as an oil.[2]

Visualizations

reaction_troubleshooting start Reaction Start reaction_monitoring Monitor Reaction (TLC/HPLC) start->reaction_monitoring low_yield Low Yield reaction_monitoring->low_yield Check Yield impurity Impurity Detected reaction_monitoring->impurity Check Purity successful_synthesis Successful Synthesis reaction_monitoring->successful_synthesis High Yield & Purity incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Likely Cause product_loss Product Loss during Work-up low_yield->product_loss Possible Cause hydrolysis Hydrolysis Byproduct impurity->hydrolysis Polar Impurity dimerization Dimerization Byproduct impurity->dimerization Less Polar Impurity increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp optimize_workup Optimize Work-up (Extraction/Washing) product_loss->optimize_workup control_ph Control pH & Use Anhydrous Conditions hydrolysis->control_ph control_temp_base Control Temperature & Base Concentration dimerization->control_temp_base increase_time_temp->reaction_monitoring optimize_workup->successful_synthesis control_ph->successful_synthesis control_temp_base->successful_synthesis

Caption: Troubleshooting workflow for this compound synthesis.

byproduct_formation_pathways start Diethylamine + Ethyl Cyanoacetate desired_product This compound start->desired_product Desired Reaction hydrolysis_nitrile Hydrolysis of Nitrile (e.g., N,N-diethylmalonamic acid) desired_product->hydrolysis_nitrile Side Reaction hydrolysis_amide Hydrolysis of Amide (e.g., Cyanoacetic acid + Diethylamine) desired_product->hydrolysis_amide Side Reaction dimerization Dimerization desired_product->dimerization Side Reaction p1 desired_product->p1 p2 desired_product->p2 p3 desired_product->p3 base_heat Base / Heat acid_water Acid / Water base_water Base / Water p1->hydrolysis_nitrile p1->acid_water p2->hydrolysis_amide p2->base_water p3->dimerization p3->base_heat

Caption: Potential byproduct formation pathways in the synthesis.

References

Technical Support Center: Scaling Up the Production of 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-cyano-N,N-diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial production.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound. Two primary industrial routes are addressed: the Dicyclohexylcarbodiimide (DCC) coupling of N,N-diethylamine and cyanoacetic acid, and the base-mediated reaction of N,N-diethylamine with ethyl cyanoacetate.

Route 1: DCC Coupling Troubleshooting

Issue 1: Low Yield of this compound

Question: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a drop in yield during scale-up. Here are the most common issues and their solutions:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. The DCC coupling reaction is exothermic, and localized overheating can cause decomposition of the starting materials or the product.

    • Solution: Ensure your reactor's cooling system is adequate for the scale. Consider a slower, controlled addition of the DCC solution to manage the exotherm.

  • Poor Mixing: Inadequate agitation in a large vessel can result in localized high concentrations of reagents, leading to the formation of byproducts.

    • Solution: Optimize the stirrer speed and design to ensure homogenous mixing of the reactants.

  • N-Acylurea Byproduct Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which halts the reaction pathway to the desired amide.[1][2]

    • Solution: Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.[1][3]

  • Premature DCC Reaction: DCC can react with the carboxylic acid before the amine is available, leading to the formation of symmetric anhydride. While this anhydride can still react to form the amide, it alters the reaction kinetics and may lead to other side products.[3]

    • Solution: Add the DCC solution to a mixture of the carboxylic acid, amine, and additive.

Issue 2: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct

Question: I am struggling to remove the dicyclohexylurea (DCU) byproduct from my final product. It seems to contaminate my product even after filtration.

Answer:

Complete removal of DCU is a well-known challenge in DCC coupling reactions due to its limited solubility in many organic solvents.[4][5][6] Here are several strategies to improve its removal:

  • Solvent Selection for Reaction and Filtration: The choice of solvent is critical for both the reaction and the subsequent filtration of DCU.

    • Recommendation: Dichloromethane (DCM) is a common choice as DCU is largely insoluble and precipitates during the reaction.[4] For washing the filtered DCU, solvents in which DCU has very low solubility, like cold diethyl ether or acetonitrile, are effective.[5][7]

  • Post-Reaction Precipitation: Even after initial filtration, some DCU may remain in the filtrate.

    • Solution: Concentrate the filtrate and redissolve the crude product in a minimal amount of a cold solvent in which the product is soluble but DCU is not (e.g., acetonitrile).[5] This will cause more DCU to precipitate, which can then be removed by a second filtration. Repeating this process can significantly reduce DCU contamination.[5]

  • Aqueous Wash: An acidic wash can help remove residual DCU.

    • Procedure: After filtering the initial DCU precipitate, wash the organic filtrate with dilute hydrochloric acid.[7]

  • Alternative Coupling Agents: If DCU removal remains a persistent issue, consider using a different coupling agent for large-scale production.

    • Alternative: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. Its urea byproduct can be easily removed with an aqueous workup.[8][9]

Issue 3: Side Reaction Leading to Unknown Impurities

Question: I am observing an unknown impurity in my final product that is not DCU. What could it be?

Answer:

Besides N-acylurea, other side reactions can occur:

  • Formation of Symmetric Anhydride: Excess cyanoacetic acid can react with the O-acylisourea intermediate to form cyanoacetic anhydride.[3] While this can still react with diethylamine, it can also lead to other reactions.

    • Mitigation: Use a slight excess of the amine or control the addition of DCC carefully.

  • Reaction with Additives: While additives like HOBt are beneficial, they can also be involved in side reactions if not used correctly.

    • Mitigation: Use the appropriate stoichiometry of the additive (typically 1-1.1 equivalents).

Route 2: Ethyl Cyanoacetate Route Troubleshooting

Issue 1: Handling of Strong Bases at an Industrial Scale

Question: The lab-scale protocol uses n-hexyllithium, which is hazardous and difficult to handle on a large scale. Are there safer and more practical alternatives?

Answer:

While highly effective, n-butyllithium and other pyrophoric organolithium reagents pose significant safety risks in a plant setting. Consider these alternatives:

  • Sodium Ethoxide or Potassium Carbonate: These are more manageable bases for industrial-scale reactions of amines with esters.[4] The reaction may require heating to proceed at a reasonable rate.

  • Sodium Hydride (NaH): A strong, non-pyrophoric base that can be used to deprotonate the amine. It requires careful handling due to its reactivity with water and protic solvents.

  • Phase Transfer Catalysis: For some base-mediated reactions, a phase transfer catalyst can be employed with a solid inorganic base (e.g., potassium carbonate), which can improve safety and simplify the workup.

Issue 2: Exothermic Reaction and Temperature Control

Question: The reaction of diethylamine with ethyl cyanoacetate is exothermic. How can I control the temperature in a large reactor?

Answer:

Managing the exotherm is critical to prevent runaway reactions and byproduct formation.

  • Controlled Addition: Add the ethyl cyanoacetate slowly to the solution of diethylamine and base.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by increasing the thermal mass of the system.

Issue 3: Incomplete Conversion and Product Purification

Question: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion and purify my product?

Answer:

  • Driving the Reaction: The reaction between an ester and an amine is an equilibrium process. To drive it towards the product, you can:

    • Use an excess of one of the reactants (typically the less expensive one, in this case, likely diethylamine).

    • Remove the ethanol byproduct as it forms, if feasible under the reaction conditions (e.g., by distillation if the reaction is run at a sufficiently high temperature).

  • Purification: The primary impurities will be unreacted starting materials (diethylamine and ethyl cyanoacetate) and the ethanol byproduct.

    • Workup: A typical workup involves quenching the reaction, followed by an aqueous wash to remove the base and any salts.

    • Distillation: The final product, this compound, is an oil and can be purified by vacuum distillation to remove lower-boiling impurities like ethanol and diethylamine, as well as any higher-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the DCC coupling route? A1: Dichloromethane (DCM) is a widely used and effective solvent because the byproduct, dicyclohexylurea (DCU), is poorly soluble in it, facilitating its removal by filtration.[4] Acetonitrile is another good option as DCU is even less soluble in it.[7]

Q2: What are the key safety precautions when working with DCC? A2: DCC is a potent skin sensitizer and can cause allergic reactions. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Q3: Can I use a catalytic amount of base in the ethyl cyanoacetate route? A3: Yes, a catalytic amount of a strong base can be effective. The reaction will likely require heating to achieve a reasonable reaction rate.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress for both routes can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Q5: What are the typical storage conditions for this compound? A5: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC Coupling

Materials:

  • Cyanoacetic acid

  • N,N-Diethylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve cyanoacetic acid and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add N,N-diethylamine (1.05 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction to completion by TLC or GC.

  • Once complete, cool the mixture again to 0°C and filter off the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound as an oil.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Ethyl Cyanoacetate

Materials:

  • N,N-Diethylamine

  • Ethyl cyanoacetate

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (10% solution)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a reactor under a nitrogen atmosphere, add anhydrous ethanol and sodium ethoxide.

  • Add N,N-diethylamine to the mixture.

  • Heat the mixture to a gentle reflux.

  • Slowly add ethyl cyanoacetate to the reaction mixture.

  • Maintain the reflux for several hours, monitoring the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by vacuum distillation.

Data Presentation

Table 1: Comparison of Key Parameters for the Two Main Synthesis Routes

ParameterDCC Coupling RouteEthyl Cyanoacetate Route
Primary Reactants Cyanoacetic acid, N,N-DiethylamineEthyl cyanoacetate, N,N-Diethylamine
Coupling Agent/Base Dicyclohexylcarbodiimide (DCC)Strong Base (e.g., Sodium Ethoxide)
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Ethanol, Toluene
Reaction Temperature 0°C to Room TemperatureRoom Temperature to Reflux
Key Byproducts Dicyclohexylurea (DCU)Ethanol
Primary Purification Filtration of DCU, Vacuum DistillationAqueous Workup, Vacuum Distillation
Key Challenges DCU removal, potential for N-acylurea formationHandling of strong bases, exotherm control
Advantages Milder reaction conditionsAvoids solid byproduct filtration
Disadvantages Solid byproduct removal can be difficultRequires stronger bases or higher temperatures

Visualizations

experimental_workflow_dcc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Cyanoacetic Acid, N,N-Diethylamine, & HOBt in DCM cool Cool to 0°C reactants->cool add_dcc Add DCC Solution Dropwise cool->add_dcc dcc_prep Prepare DCC Solution dcc_prep->add_dcc stir Stir at RT for 12-24h add_dcc->stir filter_dcu Filter Precipitated DCU stir->filter_dcu wash Aqueous Wash filter_dcu->wash dry Dry & Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product troubleshooting_dcc_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in DCC Coupling Scale-Up cause1 Poor Heat Transfer start->cause1 cause2 Inefficient Mixing start->cause2 cause3 N-Acylurea Formation start->cause3 cause4 Premature DCC Reaction start->cause4 sol1 Improve Cooling & Control Addition Rate cause1->sol1 sol2 Optimize Stirring cause2->sol2 sol3 Add HOBt or other Additive cause3->sol3 sol4 Add DCC to Reactant Mixture cause4->sol4 logical_relationship cluster_pros_cons1 DCC Route Considerations cluster_pros_cons2 Ethyl Cyanoacetate Route Considerations start Select Synthesis Route for This compound route1 DCC Coupling Route start->route1 route2 Ethyl Cyanoacetate Route start->route2 pros1 Pros: Milder Conditions route1->pros1 cons1 Cons: DCU Byproduct Removal route1->cons1 pros2 Pros: No Solid Byproduct route2->pros2 cons2 Cons: Harsh Reagents/Conditions route2->cons2

References

stability issues of 2-cyano-N,N-diethylacetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-cyano-N,N-diethylacetamide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The molecule contains two functional groups prone to hydrolysis: a nitrile group (-C≡N) and a tertiary amide group (-CON(CH₂CH₃)₂).

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under hydrolytic conditions, this compound is expected to degrade via a two-step pathway. The first step involves the hydrolysis of the nitrile group to form an intermediate, 2-carbamoyl-N,N-diethylacetamide. The second step is the hydrolysis of the amide functional group to yield N,N-diethylamine and ultimately cyanoacetic acid or its corresponding carboxylate salt.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can catalyze the hydrolysis of this compound. The rate of degradation is generally pH-dependent. Extreme pH values (highly acidic or highly basic) are expected to accelerate the degradation process.

Q4: Are there any other factors that can influence the stability of this compound?

A4: Besides pH, temperature is a critical factor. Elevated temperatures will significantly increase the rate of hydrolysis. The presence of certain metal ions could also potentially catalyze degradation, although specific data on this is limited.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This technique can separate the intact this compound from its degradation products, allowing for quantification of its degradation over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid loss of this compound in solution. The pH of the solution may be too acidic or basic.Buffer the solution to a neutral or near-neutral pH if the experimental conditions allow. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation.
Appearance of unknown peaks in HPLC analysis. These are likely degradation products.Identify the degradation products by comparing their retention times with those of potential standards (if available) or by using mass spectrometry (LC-MS) for structural elucidation.
Inconsistent results in stability studies. Variability in experimental conditions such as pH, temperature, or buffer concentration.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions.
Precipitation of material during the stability study. Changes in solubility due to degradation or pH shifts.Analyze the precipitate to determine its identity. Adjust the solvent system or concentration if possible.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

Objective: To identify the degradation products and understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Suggested HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Isocratic elution is often suitable.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If possible, identify the structure of the major degradation products using LC-MS.

Visualizations

cluster_acid Acidic Conditions (H₃O⁺) Parent_Acid This compound Intermediate_Acid 2-Carbamoyl-N,N-diethylacetamide Parent_Acid->Intermediate_Acid Nitrile Hydrolysis Product1_Acid Cyanoacetic Acid Intermediate_Acid->Product1_Acid Amide Hydrolysis Product2_Acid N,N-Diethylamine Intermediate_Acid->Product2_Acid Amide Hydrolysis

Diagram 1: Acid-Catalyzed Degradation Pathway

cluster_base Basic Conditions (OH⁻) Parent_Base This compound Intermediate_Base 2-Carbamoyl-N,N-diethylacetamide Parent_Base->Intermediate_Base Nitrile Hydrolysis Product1_Base Cyanoacetate Salt Intermediate_Base->Product1_Base Amide Hydrolysis Product2_Base N,N-Diethylamine Intermediate_Base->Product2_Base Amide Hydrolysis

Diagram 2: Base-Catalyzed Degradation Pathway

cluster_workflow Stability Testing Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Data Quantify Degradation and Identify Degradants Analyze->Data cluster_troubleshooting Troubleshooting Logic Start Unexpected Degradation? Check_pH Is pH Extreme? Start->Check_pH Check_Temp Is Temperature Elevated? Check_pH->Check_Temp No Action_pH Buffer Solution and Reduce Temp Check_pH->Action_pH Yes Check_Contaminants Potential Contaminants? Check_Temp->Check_Contaminants No Action_Temp Control Temperature Check_Temp->Action_Temp Yes Action_Contaminants Use High-Purity Reagents Check_Contaminants->Action_Contaminants Yes

workup procedure for isolating 2-cyano-N,N-diethylacetamide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of 2-cyano-N,N-diethylacetamide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a colorless to pale yellow or brown liquid or oil.[1][2][3] It is soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, and methanol, but insoluble in water.[2][4] Key quantitative data are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₂N₂O
Molecular Weight140.18 g/mol
Density1.013 g/mL at 25 °C
Boiling Point114 °C at 4 mmHg[5]
Refractive Indexn20/D 1.466
Storage Temperature2-8°C[2]

Q2: What is a general workup procedure for isolating this compound?

A2: A common workup procedure involves quenching the reaction, removing solid byproducts by filtration, extracting the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure to yield the product as an oil.[5][6]

Q3: My reaction used dicyclohexylcarbodiimide (DCC) as a coupling agent, and now I have a white precipitate. What is it and how do I remove it?

A3: The white precipitate is most likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[7] DCU is generally insoluble in many common organic solvents, which facilitates its removal by filtration.[7][8] After the reaction is complete, you can filter the reaction mixture to remove the precipitated DCU before proceeding with the extractive workup.[9][10]

Q4: I'm observing a persistent emulsion during the extraction with dichloromethane (DCM). How can I resolve this?

A4: Emulsion formation can occur during the extraction of amide compounds. To break the emulsion, you can try the following:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes the layers will separate on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Isolated Product - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Inefficient extraction.- Monitor the reaction progress by TLC or other analytical methods to ensure completion. - Minimize the volume of aqueous washes. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
Product is a Dark Brown or Yellow Oil - Presence of colored impurities from the reaction. - Thermal decomposition if the reaction was heated for an extended period.- Consider passing the crude product through a short plug of silica gel, eluting with an appropriate solvent system. - Activated carbon treatment of a solution of the product can also help to remove colored impurities.
Solid Precipitate Forms During Solvent Removal - The product itself may be a low-melting solid. - Presence of a solid impurity that was soluble in the extraction solvent but not in the concentrated product.- Check the melting point of the solid to see if it corresponds to the expected product. - If it is an impurity, you may need to purify the product by column chromatography or recrystallization if a suitable solvent is found.
Residual Dicyclohexylurea (DCU) in the Final Product - Incomplete filtration of DCU before workup. - Some DCU may have remained dissolved in the reaction solvent.- Cool the reaction mixture before filtration to further decrease the solubility of DCU.[7] - Wash the filtered DCU cake with a small amount of cold solvent to recover any trapped product.[7] - If DCU is still present, consider a second filtration or purification by column chromatography.[9]

Experimental Protocols

Detailed Workup Procedure for Isolating this compound

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

  • Reaction Quenching & Filtration (if applicable):

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (e.g., dicyclohexylurea) is present, filter the mixture through a Büchner funnel. Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.

  • Solvent Removal (if necessary):

    • If the reaction solvent is not suitable for extraction (e.g., THF), remove it under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.[5][6]

    • Transfer the solution to a separatory funnel.

    • Add water or a dilute acidic solution (e.g., 10% HCl) to the separatory funnel.[5]

    • Gently shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic layers and wash sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine (to help remove water from the organic layer)

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Concentration:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • Further Purification (Optional):

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Workup_Workflow ReactionMixture Reaction Mixture Filtration Filtration (if precipitate is present) ReactionMixture->Filtration Cool to RT Extraction Liquid-Liquid Extraction (e.g., DCM/Water) ReactionMixture->Extraction If no precipitate Filtration->Extraction Washing Washing of Organic Layer (Water, Bicarbonate, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration FinalProduct Isolated Product (this compound) Concentration->FinalProduct

Caption: Experimental workflow for the isolation of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 2-cyano-N,N-diethylacetamide is a crucial building block in the synthesis of various pharmaceuticals, including the catechol-O-methyltransferase (COMT) inhibitor entacapone.[1][2] This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and safety. Below is a summary of two prominent methods for the synthesis of this compound.

ParameterRoute 1: n-Hexyllithium Mediated AmidationRoute 2: DCC Mediated Amidation
Starting Materials Ethyl cyanoacetate, Diethylamine, n-HexyllithiumCyanoacetic acid, N,N-diethylamine, Dicyclohexylcarbodiimide (DCC)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature -30°C to Room TemperatureReflux (approx. 66°C in THF)
Reaction Time ~1.5 hours at -30°C, then overnight6 - 9 hours
Yield 97%[1]High (exact percentage not stated, but industrial scale production is implied)[2][3]
Key Reagents n-Hexyllithium (pyrophoric)Dicyclohexylcarbodiimide (DCC) (a known allergen)
Byproducts Hexane, Lithium ethoxideDicyclohexylurea (DCU)
Work-up/Purification Acid wash, extractionFiltration to remove DCU, extraction
Advantages High reported yield, relatively short initial reaction time.Avoids pyrophoric reagents, single-step process.[2][3]
Disadvantages Requires cryogenic temperatures and handling of a pyrophoric reagent.DCC is a potent allergen, and the byproduct DCU can be difficult to remove completely.

Experimental Protocols

Route 1: n-Hexyllithium Mediated Amidation of Ethyl Cyanoacetate

This method involves the direct amidation of ethyl cyanoacetate with diethylamine, facilitated by a strong base, n-hexyllithium.

Procedure:

  • Under a nitrogen atmosphere, add 30 L of anhydrous tetrahydrofuran (THF) to a suitable reactor.

  • Add 1.272 kg (17.39 mol) of diethylamine to the THF.

  • Cool the reactor to below -30°C.

  • Slowly add a 33% hexane solution of n-hexyllithium to the reactor, ensuring the temperature remains below -30°C.

  • After the addition is complete, stir the reaction mixture at -30°C for 1.5 hours.

  • In a separate vessel, dissolve 0.655 kg (5.79 mol) of ethyl cyanoacetate in 2 L of THF.

  • Slowly add the ethyl cyanoacetate solution to the reaction mixture, maintaining a temperature well below -30°C.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and stir for an additional 30 minutes.

  • Slowly add 0.66 L of ethanol to the reaction mixture and stir overnight at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Treat the residue with 8 L of 10% hydrochloric acid and extract twice with dichloromethane (DCM, 2 x 7 L).

  • Combine the DCM layers and wash with water (2 x 5 L).

  • Dry the DCM solution and evaporate to dryness to obtain this compound as a brown oil (755.29 g, 97% yield).[1]

Route 2: DCC Mediated Amidation of Cyanoacetic Acid

This route utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between cyanoacetic acid and N,N-diethylamine.[2][3]

Procedure:

  • Combine 34 kg of N,N-diethylamine and 36 kg of cyanoacetic acid in 235 L of tetrahydrofuran (THF) in a suitable reactor.

  • Add 85 kg of dicyclohexylcarbodiimide (DCC) to the mixture and stir.

  • Heat the reaction mixture to reflux and maintain for 6-9 hours.

  • After the reaction is complete, concentrate the reaction mixture.

  • Treat the residue with a mixture of water and acetic acid.

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Extract the filtrate with an organic solvent such as dichloromethane.

  • Concentrate the organic layer to isolate this compound as an oil.[2][3]

Synthesis Pathways Overview

The following diagram illustrates the two primary synthesis routes for this compound.

Synthesis_Routes cluster_sm Starting Materials cluster_product Product cluster_route1 Route 1 cluster_route2 Route 2 Ethyl Cyanoacetate Ethyl Cyanoacetate Diethylamine Diethylamine Amidation (n-Hexyllithium) n-Hexyllithium Mediated Amidation Diethylamine->Amidation (n-Hexyllithium) Amidation (DCC) DCC Mediated Amidation Diethylamine->Amidation (DCC) n-Hexyllithium n-Hexyllithium n-Hexyllithium->Amidation (n-Hexyllithium) Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->Amidation (DCC) DCC Dicyclohexyl- carbodiimide (DCC) DCC->Amidation (DCC) This compound This compound Amidation (n-Hexyllithium)->this compound Amidation (DCC)->this compound

Caption: Synthesis routes to this compound.

Alternative Synthesis Considerations

It is worth noting that other synthetic strategies exist, though they may be less favorable. A German patent describes a method involving the reaction of halo-acetamide derivatives with alkali cyanide.[3] However, the use of highly toxic alkali cyanides makes this route less attractive from a safety and environmental perspective. Additionally, a high-yield synthesis (up to 99%) of the analogous N,N-dimethylcyanoacetamide has been reported from the corresponding cyanoacetate and dimethylamine gas in an aromatic solvent.[4] This suggests that direct amidation of cyanoacetates with dialkylamines is a versatile and efficient approach, with the choice of base or coupling agent being a key determinant of the reaction conditions and overall process viability.

Conclusion

Both the n-hexyllithium and DCC-mediated routes offer effective means of synthesizing this compound. The n-hexyllithium route provides a very high yield but requires specialized equipment for handling pyrophoric reagents and cryogenic temperatures. The DCC route, while avoiding these specific hazards, introduces an allergenic reagent and a byproduct that can complicate purification. The choice between these methods will ultimately depend on the specific capabilities and priorities of the laboratory or manufacturing facility, balancing the need for high yield with safety and operational considerations.

References

A Comparative Guide to 2-cyano-N,N-diethylacetamide and Other Cyanoacetamides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide functional group is a versatile building block in organic synthesis, prized for its utility in constructing a diverse array of carbocyclic and heterocyclic scaffolds. Its derivatives are integral to the development of numerous compounds with significant biological activities, finding applications in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of 2-cyano-N,N-diethylacetamide with other key cyanoacetamide derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to Cyanoacetamides

Cyanoacetamides are characterized by a reactive methylene group flanked by a nitrile (-CN) and a carbonyl group of an amide. This structural feature imparts a high degree of acidity to the methylene protons, making them readily susceptible to deprotonation and subsequent nucleophilic attack. This reactivity is the cornerstone of their synthetic utility, particularly in carbon-carbon bond-forming reactions such as the Knoevenagel condensation. The nature of the substituent on the amide nitrogen can significantly influence the compound's physical properties and reactivity.

Physical and Chemical Properties: A Comparative Overview

The selection of a cyanoacetamide derivative for a specific synthetic application often begins with an evaluation of its physical and chemical properties. The table below summarizes key data for this compound and other representative cyanoacetamides.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound CCN(CC)C(=O)CC#NC₇H₁₂N₂O140.18-114 °C / 4 mmHg[1]
2-cyano-N-ethylacetamide CCNC(=O)CC#NC₅H₈N₂O112.1373[2]320.8 @ 760 mmHg[2]
2-cyano-N-phenylacetamide c1ccc(cc1)NC(=O)CC#NC₉H₈N₂O160.17197-200-
2-cyanoacetamide N#CCC(=O)NC₃H₄N₂O84.08119-121[3][4]Decomposes

Performance in Synthesis: The Knoevenagel Condensation

The Knoevenagel condensation is a benchmark reaction for evaluating the reactivity of active methylene compounds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an acidic methylene group, catalyzed by a base, to form a new carbon-carbon double bond. The choice of cyanoacetamide can influence the reaction rate and yield.

The following table presents a comparison of the performance of different cyanoacetamides in the Knoevenagel condensation with aromatic aldehydes. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from various sources, and reaction conditions are provided for context.

Cyanoacetamide DerivativeAldehydeCatalyst/SolventTimeTemperatureYield (%)Reference
2-cyano-N-cyclohexylacetamide 4-(dimethylamino)benzaldehydeTrimethylamine / Ethanol2hRoom Temp.75[5]
3-morpholino-3-oxopropanenitrile 4-(dimethylamino)benzaldehydeTrimethylamine / Ethanol2hRoom Temp.80[5]
1-(cyanoacetyl)piperidine 4-(dimethylamino)benzaldehydeTrimethylamine / Ethanol2hRoom Temp.85[5]
1,4-bis(cyanoacetyl)piperazine 4-(dimethylamino)benzaldehydeTrimethylamine / Ethanol2hRoom Temp.70[5]
2-cyanoacetamide BenzaldehydeSNW-1@NH2 COP1h80°C95[6]

Generally, N-substituted cyanoacetamides demonstrate good to excellent yields in Knoevenagel condensations with various aromatic aldehydes.[5] The choice of the N-substituent can influence solubility and steric hindrance, which may affect reaction kinetics.

Experimental Protocols

General Synthesis of N-Substituted Cyanoacetamides

A common method for the synthesis of N-substituted cyanoacetamides involves the reaction of ethyl cyanoacetate with a primary or secondary amine.

Materials:

  • Ethyl cyanoacetate

  • Amine (e.g., diethylamine, ethylamine, aniline)

  • Ethanol (solvent)

  • Sodium ethoxide (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve the amine in ethanol.

  • Add ethyl cyanoacetate to the solution.

  • If required, add a catalytic amount of sodium ethoxide.

  • Stir the reaction mixture at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Representative Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of a cyanoacetamide with an aromatic aldehyde.

Materials:

  • Cyanoacetamide derivative (e.g., this compound)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the cyanoacetamide derivative and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizing Synthetic and Biological Pathways

General Synthesis of Cyanoacetamides

The following diagram illustrates the general synthetic route to N-substituted cyanoacetamides from ethyl cyanoacetate.

G cluster_reactants Reactants cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate N-Substituted Cyanoacetamide N-Substituted Cyanoacetamide Ethyl Cyanoacetate->N-Substituted Cyanoacetamide Reaction Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->N-Substituted Cyanoacetamide Ethanol Ethanol N-Substituted Cyanoacetamide->Ethanol Byproduct

Caption: General reaction scheme for the synthesis of N-substituted cyanoacetamides.

Catechol-O-methyltransferase (COMT) Inhibition Pathway

This compound is a key intermediate in the synthesis of Entacapone, a drug used in the treatment of Parkinson's disease. Entacapone functions as a selective and reversible inhibitor of the enzyme Catechol-O-methyltransferase (COMT). The diagram below illustrates the role of COMT in the metabolism of levodopa and the mechanism of action of Entacapone.

COMT_Pathway cluster_periphery Peripheral Tissues cluster_brain Brain Levodopa Levodopa COMT COMT Levodopa->COMT Metabolized by Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses Blood-Brain Barrier 3-O-methyldopa 3-O-methyldopa COMT->3-O-methyldopa Entacapone Entacapone Entacapone->COMT Inhibits AADC AADC Levodopa_brain->AADC Dopamine Dopamine AADC->Dopamine Converted to

Caption: Mechanism of action of Entacapone as a COMT inhibitor.

Experimental Workflow for Synthesis and Evaluation

The development of new bioactive compounds based on the cyanoacetamide scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Workflow Synthesis Synthesis of Cyanoacetamide Derivatives Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., enzyme assays) Purification->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In vivo Testing (Animal Models) Lead_Opt->In_Vivo Development Preclinical and Clinical Development In_Vivo->Development

References

Spectroscopic Analysis of 2-cyano-N,N-diethylacetamide: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-cyano-N,N-diethylacetamide against relevant alternatives, offering a robust framework for its structural confirmation. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification of this important chemical intermediate.

Comparative Spectroscopic Data

The structural features of this compound can be elucidated by comparing its spectroscopic data with that of simpler, related molecules: 2-cyanoacetamide, which shares the cyanoacetyl moiety, and N,N-diethylacetamide, which contains the N,N-diethylamide portion.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Coupling Constant (J) Hz
This compound 1.2 (t, 6H, J=7), 3.4 (q, 4H, J=7), 3.55 (s, 2H)[1]
2-cyanoacetamide3.58 (s, 2H), 7.32 (s, 1H, -NH), 7.63 (s, 1H, -NH)
N,N-diethylacetamide1.15 (t, 6H), 2.08 (s, 3H), 3.34 (q, 4H)

Note: Data for 2-cyanoacetamide and N,N-diethylacetamide are typical literature values and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~13 (CH₃), ~25 (CH₂CN), ~42 (NCH₂), ~117 (CN), ~165 (C=O)
2-cyanoacetamide26.2 (CH₂), 116.8 (CN), 168.2 (C=O)
N,N-diethylacetamide13.2 (CH₃), 14.5 (CH₃), 20.9 (COCH₃), 40.0 (NCH₂), 41.5 (NCH₂), 170.1 (C=O)
IR Spectroscopy Data Comparison

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~2250, ~1650C≡N (Nitrile), C=O (Amide)
2-cyanoacetamide~3350 & ~3170, ~2260, ~1670N-H (Amide), C≡N (Nitrile), C=O (Amide)
N,N-diethylacetamide~2970, ~1645C-H (Alkyl), C=O (Amide)
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₇H₁₂N₂O140.18141.1 ([M+H]⁺), 163.1 ([M+Na]⁺)
2-cyanoacetamideC₃H₄N₂O84.0884 (M⁺), 44
N,N-diethylacetamideC₆H₁₃NO115.18115 (M⁺), 86, 58

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a nujol mull can be prepared.

  • Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship for Structural Confirmation

G cluster_HNMR ¹H NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence Target This compound (C₇H₁₂N₂O) H1 Triplet at ~1.2 ppm (6H) → Two -CH₃ groups Target->H1 H2 Quartet at ~3.4 ppm (4H) → Two -NCH₂ groups Target->H2 H3 Singlet at ~3.55 ppm (2H) → -CH₂CN group Target->H3 IR1 ~2250 cm⁻¹ → C≡N stretch Target->IR1 IR2 ~1650 cm⁻¹ → C=O stretch (amide) Target->IR2 MS1 m/z ≈ 141 ([M+H]⁺) → Molecular Weight ~140 Target->MS1 N,N-diethyl group N,N-diethyl group H1->N,N-diethyl group H2->N,N-diethyl group Cyanoacetyl moiety Cyanoacetyl moiety H3->Cyanoacetyl moiety Nitrile group Nitrile group IR1->Nitrile group Amide group Amide group IR2->Amide group Correct Molecular Formula Correct Molecular Formula MS1->Correct Molecular Formula

Caption: Logical connections between spectroscopic data and structural features.

References

A Comparative Guide to Catalysts in the Synthesis of 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 2-cyano-N,N-diethylacetamide, a crucial intermediate in the production of various pharmaceuticals, can be achieved through several catalytic and stoichiometric pathways. The choice of catalyst or reagent is paramount, directly influencing reaction efficiency, yield, purity, and overall process sustainability. This guide provides a comparative analysis of common synthetic methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Synthetic Methodologies

The selection of a synthetic route for this compound hinges on a trade-off between yield, reaction conditions, and the nature of the promoter—ranging from stoichiometric coupling agents to true catalytic systems. The following table summarizes the quantitative performance of key methods.

MethodCatalyst/ReagentStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)
Stoichiometric Basen-HexyllithiumDiethylamine, Ethyl CyanoacetateTHF-30 to RT~2 hours97%
Coupling AgentDCCN,N-Diethylamine, Cyanoacetic AcidTHFReflux (66)6-9 hours~85%
OrganocatalysisDBUDiethylamine, Alkyl CyanoacetateAcetonitrileRoom Temperature~1-2 hoursHigh
Base CatalysisSodium Ethoxide (NaOEt)Diethylamine, Ethyl CyanoacetateEthanolRoom Temperature3 daysModerate

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, offering a practical basis for laboratory implementation.

Method 1: Stoichiometric Base Synthesis with n-Hexyllithium

This high-yield method utilizes a strong organolithium base to facilitate the amidation of ethyl cyanoacetate.

Procedure:

  • Under a nitrogen atmosphere, charge a reactor with anhydrous tetrahydrofuran (THF) and diethylamine (3.0 equivalents).

  • Cool the reactor to below -30°C.

  • Slowly add a hexane solution of n-hexyllithium (1.05 equivalents) dropwise, maintaining the temperature below -30°C.

  • Stir the reaction mixture at -30°C for 1.5 hours.

  • In a separate vessel, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous THF.

  • Add the ethyl cyanoacetate solution dropwise to the reaction mixture, keeping the temperature below -30°C.

  • After the addition is complete, allow the reaction to gradually warm to room temperature and stir for an additional 30 minutes.

  • The reaction is then quenched, and the product is isolated through extraction and solvent removal, yielding this compound as a brown oil (97% yield).[1]

Method 2: Amide Coupling with Dicyclohexylcarbodiimide (DCC)

This method involves the direct coupling of a carboxylic acid and an amine, facilitated by a carbodiimide dehydrating agent.

Procedure:

  • Charge a reaction vessel with tetrahydrofuran (THF), followed by dicyclohexylcarbodiimide (DCC, 1.1 equivalents), N,N-diethylamine (1.0 equivalent), and cyanoacetic acid (1.05 equivalents).[2]

  • Reflux the reaction mixture for 6-9 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Treat the residue with a mixture of water and acetic acid to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU.

  • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the organic layer to obtain this compound as an oil. The reported industrial yield is high, estimated to be around 85% on a lab scale.[2]

Method 3: Organocatalyzed Amidation with DBU

This approach represents a mild and efficient catalytic method for the direct amidation of alkyl cyanoacetates.

Procedure:

  • To a solution of the alkyl cyanoacetate (1.0 equivalent) in a suitable solvent such as acetonitrile, add the amine (1.0-1.2 equivalents).

  • Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid to remove the DBU catalyst, followed by extraction and solvent evaporation to yield the desired amide. This method is noted for its high yields and mild conditions.

Experimental Workflow

The general workflow for the synthesis and catalyst evaluation can be visualized as a series of sequential steps, from reactant preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants Reactants (Amine, Cyanoacetate/Cyanoacetic Acid) mixing Mixing & Temperature Control reactants->mixing catalyst Catalyst/Reagent (n-Hexyllithium, DCC, DBU, etc.) catalyst->mixing solvent Anhydrous Solvent solvent->mixing stirring Stirring & Reaction Monitoring mixing->stirring quench Reaction Quenching stirring->quench extraction Extraction quench->extraction purification Purification (Filtration/Chromatography) extraction->purification analysis Yield & Purity Determination (NMR, GC-MS) purification->analysis

Caption: Generalized workflow for the synthesis of this compound.

Reaction Pathways

The synthesis of this compound primarily proceeds through two distinct mechanistic pathways depending on the chosen reagents.

G cluster_path1 Pathway 1: Amidation of Cyanoacetic Acid Ester cluster_path2 Pathway 2: Coupling of Cyanoacetic Acid EtOOC_CN Ethyl Cyanoacetate Intermediate1 Activated Ester/Amine Adduct EtOOC_CN->Intermediate1 Et2NH Diethylamine Et2NH->Intermediate1 Base Base (n-Hexyllithium, DBU, NaOEt) Base->Intermediate1 catalyzes Product1 This compound Intermediate1->Product1 HOOC_CN Cyanoacetic Acid Intermediate2 O-acylisourea intermediate HOOC_CN->Intermediate2 Et2NH2 Diethylamine Product2 This compound Et2NH2->Product2 attacks DCC DCC DCC->Intermediate2 Intermediate2->Product2 DCU Dicyclohexylurea (byproduct) Intermediate2->DCU

Caption: Mechanistic pathways for this compound synthesis.

References

Assessing the Efficiency of 2-Cyano-N,N-diethylacetamide as a Precursor in Entacapone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal precursor is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of 2-cyano-N,N-diethylacetamide as a precursor in the synthesis of Entacapone, a key medication for Parkinson's disease, against other viable alternatives. The comparison is supported by experimental data on yields and reaction conditions, detailed experimental protocols, and visualizations of the relevant biological pathway and synthetic workflows.

Performance Comparison of Precursors in Entacapone Synthesis

The synthesis of Entacapone, (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, is most commonly achieved through a Knoevenagel condensation. This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with an active methylene compound. While this compound is a widely used precursor, other active methylene compounds such as cyanoacetic acid and malononitrile also serve as potential alternatives.

The efficiency of these precursors can be evaluated based on reaction yield, purity of the final product, and the reaction conditions required. The following tables summarize quantitative data from various synthetic routes, providing a basis for comparison.

PrecursorAldehydeCatalyst/BaseSolventReaction TimeTemperatureYield (%)PurityReference
This compound 3,4-dihydroxy-5-nitrobenzaldehydePiperidine acetateAnhydrous EthanolNot SpecifiedReflux73%Mixture of (E) and (Z) isomers (70-80% E)[US20100234632A1]
This compound 3,4-dihydroxy-5-nitrobenzaldehydePiperidineTolueneNot SpecifiedReflux (110-120°C)57%E-isomer 99.02%, Z-isomer 0.12%[US20100234632A1]
This compound 3,4-dihydroxy-5-nitrobenzaldehydePiperidineToluene:CyclohexaneNot SpecifiedReflux (88-94°C)83%E-isomer 99.42%, Z-isomer 0.10%[US20100234632A1]
This compound 3,4-dihydroxy-5-nitrobenzaldehydePiperidine/Acetic AcidIsopropyl Alcohol15-24 hoursRefluxNot explicitly stated for this step, but final product purity was 99.31%Polymorphic Form D[WO2008053304A2]
Cyanoacetic Acid 3,4-dihydroxy-5-nitrobenzaldehydeNot specified in abstractNot specified in abstractNot specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract[1]

Note: Direct comparative studies under identical conditions are limited in the available literature. The data presented is collated from different patents and may not represent a direct, controlled comparison.

Experimental Protocols

Synthesis of Entacapone using this compound (Toluene:Cyclohexane Solvent System)

This protocol is adapted from patent literature and demonstrates a high-yield synthesis of Entacapone.[2]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • This compound

  • Toluene

  • Cyclohexane

  • Piperidine

  • Glacial Acetic Acid

Procedure:

  • Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (17 gm) and this compound (16.9 gm) in a solution of toluene (85 ml) and cyclohexane (85 ml) at room temperature.

  • Add piperidine (0.78 gm) to the reaction mixture.

  • Raise the temperature of the reaction mixture to reflux (88-94°C) and remove water azeotropically.

  • After the completion of the reaction (monitored by a suitable analytical technique such as TLC or HPLC), add glacial acetic acid (34 ml) to the reaction mixture.

  • Cool the reaction mixture to 25°C to 30°C.

  • Stir the mixture and then filter the precipitated product.

  • Wash the residue with toluene and then with water.

  • Dry the residue under vacuum at 50-55°C to obtain Entacapone.

Expected Yield: 22.7 gm (approximately 83%)[2] Purity: E-isomer 99.42%, Z-isomer content 0.10%[2]

Synthesis of this compound

A single-step process for the preparation of the precursor itself has been developed to avoid the use of toxic reagents.[3][4]

Materials:

  • N,N-diethylamine

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Water

  • Acetic Acid

  • Dichloromethane

Procedure:

  • In a reaction vessel, add N,N-diethylamine (34 Kg) and cyanoacetic acid (36 Kg) to tetrahydrofuran (235 L).

  • Add dicyclohexylcarbodiimide (85 Kg) to the mixture and stir.

  • Reflux the reaction mixture for about 6-9 hours.

  • After completion, concentrate the reaction mixture.

  • Treat the residue with a mixture of water (275 L) and acetic acid (12 L).

  • Filter the mixture to remove the precipitated dicyclohexylurea.

  • Extract the filtrate with dichloromethane.

  • Concentrate the dichloromethane layer to obtain this compound as an oil.

Expected Yield: 55.2 Kg[3]

Visualizations

Entacapone Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_4_dihydroxy_5_nitrobenzaldehyde 3,4-dihydroxy-5- nitrobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 3_4_dihydroxy_5_nitrobenzaldehyde->Knoevenagel_Condensation 2_cyano_N_N_diethylacetamide 2-cyano-N,N- diethylacetamide 2_cyano_N_N_diethylacetamide->Knoevenagel_Condensation Piperidine Piperidine (Base) Piperidine->Knoevenagel_Condensation Toluene_Cyclohexane Toluene/Cyclohexane (Solvent) Toluene_Cyclohexane->Knoevenagel_Condensation Reflux Reflux (88-94°C) Reflux->Knoevenagel_Condensation Crude_Entacapone Crude Entacapone (Mixture of E/Z isomers) Knoevenagel_Condensation->Crude_Entacapone Purification Purification (Acetic Acid, Filtration) Crude_Entacapone->Purification Final_Product (E)-Entacapone Purification->Final_Product

Caption: Workflow for the synthesis of Entacapone.

Mechanism of Action: COMT Inhibition Signaling Pathway

Entacapone's therapeutic effect in Parkinson's disease is achieved by inhibiting the enzyme Catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a dopamine precursor, thereby increasing its bioavailability in the brain.

G cluster_periphery Peripheral Tissues cluster_brain Brain Levodopa_admin Administered Levodopa COMT COMT Levodopa_admin->COMT Metabolism Levodopa_brain Levodopa crosses Blood-Brain Barrier Levodopa_admin->Levodopa_brain Increased Bioavailability 3_OMD 3-O-Methyldopa (Inactive Metabolite) COMT->3_OMD Entacapone Entacapone Entacapone->COMT Inhibits DDC DOPA Decarboxylase Levodopa_brain->DDC Conversion Dopamine Dopamine DDC->Dopamine Therapeutic_Effect Therapeutic Effect (Alleviation of Parkinson's Symptoms) Dopamine->Therapeutic_Effect

Caption: COMT inhibition by Entacapone.

Conclusion

References

A Comparative Guide to Alternatives for 2-Cyano-N,N-diethylacetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of reagents is paramount to ensuring efficient, scalable, and safe manufacturing processes. 2-Cyano-N,N-diethylacetamide has established its utility as a key intermediate, particularly in the synthesis of drugs like the catechol-O-methyltransferase (COMT) inhibitor entacapone.[1][2][3] However, the continuous drive for process optimization, cost reduction, and greener chemistry necessitates a thorough evaluation of its alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Key Alternatives and Their Chemical Landscape

The primary alternatives to this compound are other active methylene compounds, which are characterized by a methylene group flanked by two electron-withdrawing groups. This structural feature imparts significant acidity to the methylene protons, making these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions crucial to pharmaceutical synthesis. The most prominent alternatives include:

  • Malononitrile: A highly reactive and versatile reagent used in the synthesis of a wide array of pharmaceuticals, pesticides, and dyes.[4] Its exceptional reactivity, stemming from the two electron-withdrawing cyano groups, makes it a potent substrate in multicomponent reactions.[4]

  • Ethyl Cyanoacetate and other Cyanoacetic Esters: These compounds are frequently employed in Knoevenagel condensations and the synthesis of various heterocyclic systems.[5] They offer a balance of reactivity and stability, making them suitable for a broad range of applications.

  • Other N-Substituted Cyanoacetamides: A diverse class of compounds where the diethylamino group of this compound is replaced by other amine functionalities. This allows for the fine-tuning of steric and electronic properties to optimize reaction outcomes.

  • Cyanoacetic Acid: A fundamental building block that can be used to generate various active methylene compounds in situ or be used directly in certain condensation reactions.[6]

These alternatives primarily find application in two key reaction types that are cornerstones of pharmaceutical synthesis: the Knoevenagel condensation and the Gewald multicomponent reaction.

Performance Comparison in Key Synthetic Transformations

Disclaimer: The following data is compiled from different sources and the reaction conditions may vary. This table is intended for illustrative comparison.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is fundamental in the synthesis of many pharmaceutical intermediates.

Table 1: Performance Comparison in Knoevenagel Condensation

Active Methylene CompoundAldehyde/KetoneCatalyst/SolventReaction TimeYield (%)Reference
This compound 3,4-dihydroxy-5-nitrobenzaldehydePiperidine acetate/Ethanol10-15 h~73U.S. Patent 4,963,590
Malononitrile BenzaldehydePiperidine/Ethanol2 hHigh[7]
Ethyl Cyanoacetate BenzaldehydePiperidine/EthanolNot specifiedNot specified[8]
Cyanoacetic Acid 3-methoxy-4-hydroxy-5-nitro-benzaldehydeTriton-B5 h80 (one-pot)[9]

Observations:

  • Malononitrile often exhibits higher reactivity, leading to shorter reaction times.

  • The use of cyanoacetic acid in a one-pot process for entacapone synthesis demonstrates a potentially more efficient route compared to the traditional multi-step process involving this compound.[9]

  • The choice of catalyst and solvent system significantly impacts reaction efficiency for all active methylene compounds.

Gewald Multicomponent Reaction

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or cyanoacetamide, and elemental sulfur in the presence of a base. 2-Aminothiophenes are privileged scaffolds in medicinal chemistry.

Table 2: Performance Comparison in Gewald Reaction

Cyano-ComponentCarbonyl CompoundBase/SolventReaction TimeYield (%)Reference
N-Aryl/Alkyl Cyanoacetamides Various aldehydes/ketonesTriethylamine/EthanolNot specified70-90[10]
Ethyl Cyanoacetate CyclohexanoneMorpholine/MethanolNot specified71[11]
Malononitrile CyclohexanoneMorpholine/MethanolNot specified85[11]

Observations:

  • Malononitrile and various N-substituted cyanoacetamides are highly effective in the Gewald reaction, providing good to excellent yields of the desired 2-aminothiophenes.[10][11]

  • The versatility of N-substituted cyanoacetamides allows for the introduction of diverse functionalities into the final product.

Experimental Protocols

General Procedure for Knoevenagel Condensation
  • To a solution of the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1-1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, or an inorganic base).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Gewald Three-Component Reaction
  • A mixture of the carbonyl compound (1 equivalent), the cyano-component (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • A base (e.g., morpholine, triethylamine, or diethylamine) is added to the suspension.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 50°C.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

To visualize the central role of these active methylene compounds in pharmaceutical synthesis, the following diagrams illustrate key reaction pathways and a representative synthetic workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Active_Methylene Active Methylene Compound (e.g., this compound) Enolate Enolate Formation Active_Methylene->Enolate Deprotonation by Base Carbonyl Aldehyde or Ketone Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack Base Base Catalyst Base->Enolate Enolate->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Elimination of Water Product α,β-Unsaturated Product Dehydration->Product Water Water Dehydration->Water

Caption: The Knoevenagel Condensation Pathway.

Gewald_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Carbonyl Aldehyde or Ketone Knoevenagel_Adduct Knoevenagel Adduct Carbonyl->Knoevenagel_Adduct Cyano_Component Cyano-Component (e.g., Malononitrile) Cyano_Component->Knoevenagel_Adduct Knoevenagel Condensation Sulfur Elemental Sulfur (S₈) Thiolation Sulfur Addition Sulfur->Thiolation Base Base Catalyst Base->Knoevenagel_Adduct Knoevenagel_Adduct->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Aminothiophene 2-Aminothiophene Derivative Tautomerization->Aminothiophene

Caption: The Gewald Three-Component Reaction Pathway.

Entacapone_Synthesis cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_final_product Final Product Aldehyde 3,4-dihydroxy-5-nitrobenzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Active_Methylene This compound OR Alternative (e.g., Cyanoacetic Acid) Active_Methylene->Condensation Workup Reaction Work-up & Isolation Condensation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Entacapone Entacapone Purification->Entacapone

References

yield comparison between different 2-cyano-N,N-diethylacetamide synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-cyano-N,N-diethylacetamide is a valuable building block, notably in the synthesis of pharmaceuticals like entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1][2] This guide provides a comparative analysis of different synthesis protocols for this compound, focusing on reaction yields and methodologies to aid in the selection of the most suitable route for your research and development needs.

Yield Comparison of Synthesis Protocols

The selection of a synthetic route often hinges on the achievable product yield. Below is a summary of the reported yields for two primary methods of synthesizing this compound.

Protocol Starting Materials Reagents Solvent Reported Yield
Protocol 1 Ethyl cyanoacetate and Diethylaminen-HexyllithiumTetrahydrofuran (THF)97%[3]
Protocol 2 Cyanoacetic acid and N,N-DiethylamineDicyclohexylcarbodiimide (DCC)Tetrahydrofuran (THF)~93.0% (calculated)[1]

Experimental Protocols

Protocol 1: From Ethyl Cyanoacetate and Diethylamine

This protocol involves the reaction of an ester with an amine to form the desired amide. The use of a strong base like n-hexyllithium facilitates the reaction, leading to a high yield.

Detailed Methodology:

Under a nitrogen atmosphere, 30 L of anhydrous tetrahydrofuran (THF) is added to a reactor, followed by the addition of 1.272 kg (17.39 mol) of diethylamine.[3] The reactor is then cooled to below -30°C. A 33% hexane solution of n-hexyllithium is slowly added dropwise, ensuring the reaction temperature is maintained below -30°C.[3] After the addition is complete, the mixture is stirred for an additional 1.5 hours at -30°C. In a separate flask, 0.655 kg (5.79 mol) of ethyl cyanoacetate is dissolved in 2 L of THF. This solution is then slowly added dropwise to the reaction mixture, again keeping the temperature well below -30°C.[3]

Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 30 minutes. Subsequently, 0.66 L of ethanol is slowly added, and the mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The resulting residue is treated with 8 L of 10% hydrochloric acid and extracted twice with dichloromethane (DCM, 2 x 7 L). The combined DCM layers are washed with water (2 x 5 L), dried, and evaporated to dryness to yield the product as a brown oil (755.29 g, 97% yield).[3] This product can often be used in subsequent steps without further purification.[3]

Protocol 2: From Cyanoacetic Acid and N,N-Diethylamine

This method utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between a carboxylic acid and an amine. This approach is also demonstrated to be effective on an industrial scale.

Detailed Methodology:

To a reactor, 235 L of tetrahydrofuran (THF) is charged, followed by the addition of 85 kg of dicyclohexylcarbodiimide (DCC), 34 kg of N,N-diethylamine, and 36 kg of cyanoacetic acid.[1] The reaction mixture is then heated to reflux and maintained for 6-9 hours.[1] After the reaction is complete, the mixture is concentrated. The resulting residue is treated with a mixture of 275 L of water and 12 L of acetic acid.[1] The precipitated dicyclohexylurea is removed by filtration. The filtrate is then extracted with dichloromethane.[1] The organic layer is concentrated to afford this compound as an oil, with a yield of 55.2 kg.[1]

Alternative Synthesis Route

An older method for the preparation of this compound involves the reaction of halo-acetamide derivatives with an alkali cyanide.[1] However, this process is often avoided due to the use of toxic and lachrymatory reagents such as alkali cyanides and chloroacetyl chloride.[1] Newer methods, such as the two detailed above, provide a safer and more environmentally friendly approach to the synthesis of this important intermediate.

Synthesis Pathways Overview

The following diagram illustrates the two primary synthetic routes for this compound discussed in this guide.

Synthesis_Protocols cluster_0 Protocol 1 cluster_1 Protocol 2 Ethyl cyanoacetate Ethyl cyanoacetate Reagent_P1 n-Hexyllithium THF, -30°C to RT Diethylamine_P1 Diethylamine Product_P1 This compound Reagent_P1->Product_P1 97% Yield Cyanoacetic acid Cyanoacetic acid Diethylamine_P2 N,N-Diethylamine Reagent_P2 DCC THF, Reflux Product_P2 This compound Reagent_P2->Product_P2 ~93% Yield

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Characterization of Impurities in Synthesized 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurities found in 2-cyano-N,N-diethylacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling impurity profiles is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the common synthetic routes for this compound, details the associated impurities, and provides experimental protocols for their characterization.

Introduction to Impurity Profiling in Pharmaceutical Synthesis

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a regulatory requirement and a crucial aspect of drug development. Impurities can arise from various sources, including starting materials, byproducts of the main reaction, side reactions, and degradation products. Even in small amounts, these impurities can affect the stability, bioavailability, and safety of the final drug product. Therefore, robust analytical methods are essential for monitoring and controlling impurity levels.

Synthetic Routes and Associated Impurity Profiles

This compound is typically synthesized via one of three primary routes. Each method presents a unique impurity profile that must be carefully considered.

1. Amidation of Ethyl Cyanoacetate with Diethylamine: This is one of the most common methods for synthesizing this compound. The reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate with diethylamine.

2. Dicyclohexylcarbodiimide (DCC) Mediated Coupling of Cyanoacetic Acid and Diethylamine: This method utilizes a coupling agent, DCC, to facilitate the formation of the amide bond between cyanoacetic acid and diethylamine.

3. Nucleophilic Substitution of a Halo-acetamide with Alkali Cyanide: This route involves the reaction of a 2-halo-N,N-diethylacetamide, such as 2-chloro-N,N-diethylacetamide, with a cyanide salt, like sodium cyanide.

The following table summarizes the common impurities associated with each synthetic route. The typical levels are based on literature and industry specifications.

Synthetic Route Potential Impurity Impurity Type Typical Level (%) Analytical Method
Amidation of Ethyl CyanoacetateEthyl CyanoacetateUnreacted Starting Material< 1.0HPLC, GC-MS
DiethylamineUnreacted Starting Material< 0.5GC-MS
N,N-Diethyl-2,2-dicyanoacetamideDimerization Byproduct< 0.2HPLC-MS
DCC CouplingDicyclohexylurea (DCU)Reagent-related ByproductVariable (largely removed by filtration)HPLC, IR
Cyanoacetic AcidUnreacted Starting Material< 0.5HPLC
DiethylamineUnreacted Starting Material< 0.5GC-MS
Nucleophilic Substitution2-chloro-N,N-diethylacetamideUnreacted Starting Material< 1.0[1]HPLC, GC-MS
Sodium CyanideUnreacted ReagentTrace (requires specific ion chromatography)IC
N,N-DiethylacetamideHydrolysis Byproduct< 0.3HPLC, GC-MS

Experimental Protocols

Accurate characterization of impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities and can provide structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with the initial mobile phase composition. Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the identification and quantification of volatile impurities such as residual starting materials and solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a Flame Ionization Detector (FID) for quantification if required.

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

Visualizing Synthetic Pathways and Analytical Workflows

The following diagrams illustrate the synthetic pathways for this compound and a general workflow for impurity characterization.

Synthesis_Pathways cluster_0 Route 1: Amidation cluster_1 Route 2: DCC Coupling cluster_2 Route 3: Nucleophilic Substitution Ethyl Cyanoacetate Ethyl Cyanoacetate Product_1 This compound Ethyl Cyanoacetate->Product_1 + Diethylamine Diethylamine_1 Diethylamine Ethanol Ethanol Product_1->Ethanol + Ethanol Cyanoacetic Acid Cyanoacetic Acid Product_2 This compound Cyanoacetic Acid->Product_2 + Diethylamine + DCC Diethylamine_2 Diethylamine DCC DCC DCU Dicyclohexylurea Product_2->DCU + DCU 2-chloro-N,N-diethylacetamide 2-chloro-N,N-diethylacetamide Product_3 This compound 2-chloro-N,N-diethylacetamide->Product_3 + NaCN NaCN Sodium Cyanide NaCl Sodium Chloride Product_3->NaCl + NaCl Impurity_Workflow Sample Synthesized This compound Screening Initial Screening (TLC, GC-FID) Sample->Screening HPLC HPLC-UV/DAD (Quantification) Screening->HPLC GCMS GC-MS (Volatile Impurities) Screening->GCMS LCMS LC-MS/MS (Identification) HPLC->LCMS If unknown peaks Report Impurity Profile Report HPLC->Report GCMS->Report NMR NMR (Structure Elucidation) LCMS->NMR For confirmation NMR->Report

References

The Versatility of 2-Cyano-N,N-diethylacetamide in Organic Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Among the class of active methylene compounds, 2-cyano-N,N-diethylacetamide has emerged as a versatile and highly reactive reagent. This guide provides a comprehensive literature review of its applications in organic chemistry, offering an objective comparison with alternative reagents, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions in the design and execution of their synthetic strategies.

This compound, a derivative of cyanoacetic acid, is a valuable precursor in the synthesis of a wide array of organic molecules, from pharmaceuticals to fluorescent dyes.[1][2] Its utility stems from the presence of an active methylene group flanked by a nitrile and a diethylamide moiety, which imparts unique reactivity. This guide will delve into its key applications, including the Knoevenagel condensation, the Gewald reaction for thiophene synthesis, and multicomponent reactions for the construction of complex heterocyclic systems, while comparing its performance with other commonly used active methylene compounds.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone to yield an α,β-unsaturated product.[3][4] This reaction is fundamental in the synthesis of various pharmaceuticals and fine chemicals.

While various active methylene compounds can be employed, the choice of reagent can significantly impact reaction outcomes. The following table compares the performance of this compound with its close analogs and other common reagents in reactions with aromatic aldehydes.

Table 1: Comparison of Active Methylene Compounds in the Knoevenagel Condensation with Aromatic Aldehydes

Active Methylene CompoundAldehydeCatalyst/SolventTime (h)Yield (%)Reference
This compound 3,4-Dihydroxy-5-nitrobenzaldehydePiperidine, Acetic Acid / Isopropyl Alcohol15-24~73% (crude)[5]
Ethyl CyanoacetateBenzaldehydeDBU/H₂O0.3396[6]
MalononitrileBenzaldehydeDBU/H₂O0.0898[6]
2-Cyanoacetamide6-NitroveratraldehydePiperidine / Methanol2100[7]
N,N-Dimethylcyanoacetamide----No direct comparison found

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is from various sources and should be interpreted with caution.

The diethylamide group in this compound can influence the electronic properties and solubility of the resulting product, which can be advantageous in certain synthetic contexts, such as in the synthesis of the Parkinson's disease drug, Entacapone.

Experimental Protocol: Synthesis of Entacapone via Knoevenagel Condensation

This protocol outlines the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, which is a key application of this compound.

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • This compound

  • Piperidine

  • Acetic acid

  • Isopropyl alcohol

  • Water

Procedure:

  • To a mixture of this compound (640 gm), piperidine (620 gm), and acetic acid (400 gm) in isopropyl alcohol (5 L), add 3,4-dihydroxy-5-nitrobenzaldehyde (500 gm) and stir.[8]

  • Reflux the reaction mixture for approximately 15-24 hours.[8]

  • After completion of the reaction, concentrate the mixture.[8]

  • Treat the concentrated mass with a mixture of isopropyl alcohol (700 mL) and acetic acid (640 mL).[8]

  • Stir the reaction mixture for an additional 22-25 hours.[8]

  • Filter the precipitated product and wash it with a mixture of water (90%) and acetic acid (10%).[8]

This procedure yields the crude product, which can be further purified. The overall yield of the pure (E)-isomer of Entacapone is reported to be around 53.7% with a purity of >99.8%.[5]

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product 3,4-dihydroxy-5-nitrobenzaldehyde 3,4-dihydroxy-5-nitrobenzaldehyde Knoevenagel Condensation (Reflux) Knoevenagel Condensation (Reflux) 3,4-dihydroxy-5-nitrobenzaldehyde->Knoevenagel Condensation (Reflux) This compound This compound This compound->Knoevenagel Condensation (Reflux) Piperidine Piperidine Piperidine->Knoevenagel Condensation (Reflux) Acetic Acid Acetic Acid Acetic Acid->Knoevenagel Condensation (Reflux) Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Knoevenagel Condensation (Reflux) Concentration Concentration Knoevenagel Condensation (Reflux)->Concentration Precipitation & Filtration Precipitation & Filtration Concentration->Precipitation & Filtration Entacapone Entacapone Precipitation & Filtration->Entacapone

Caption: Synthetic workflow for Entacapone.

The Gewald Reaction: A Versatile Route to 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[9][10] These thiophene derivatives are important scaffolds in medicinal chemistry.

A comparative study on the Gewald three-component reaction provides valuable insights into the performance of various cyanoacetamides.

Table 2: Comparison of Cyanoacetamides in the Gewald Reaction with Cyclohexanone and Sulfur

Cyanoacetamide (R in NCCH₂C(O)NHR)Aldehyde/KetoneYield (%)Reference
-CH₂CH₂N(CH₃)₂ Cyclohexanone<20[3]
-CH₂CH=CH₂ Cyclohexanone<20[3]
-Indole Cyclohexanone<20[3]
Methyl cyanoacetate CyclohexanoneHigher Yield[3]
Malononitrile --No direct comparison found

Note: The study highlights that ketones generally give lower yields compared to aldehydes in this reaction. The data indicates that for this specific ketone, other cyanoacetic acid derivatives like methyl cyanoacetate may be more effective.

The study suggests that while this compound is a viable substrate, its efficiency in the Gewald reaction can be substrate-dependent, and for certain carbonyl compounds, other active methylene reagents might be more suitable.

Experimental Protocol: General Procedure for the Gewald Reaction

This protocol provides a general method for the synthesis of 2-aminothiophene-3-carboxamides.

Materials:

  • Aldehyde or ketone

  • Cyanoacetamide derivative

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the aldehyde or ketone (1 equivalent), the cyanoacetamide derivative (1 equivalent), and elemental sulfur (1.2 equivalents) in ethanol.

  • Add triethylamine (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 2-aminothiophene-3-carboxamide.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Pathway cluster_product Final Product Aldehyde/Ketone Aldehyde/Ketone Knoevenagel Condensation Knoevenagel Condensation Aldehyde/Ketone->Knoevenagel Condensation This compound This compound This compound->Knoevenagel Condensation Elemental Sulfur Elemental Sulfur Michael Addition of Sulfur Michael Addition of Sulfur Elemental Sulfur->Michael Addition of Sulfur Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Knoevenagel Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Knoevenagel Condensation->Michael Addition of Sulfur Ring Closure & Tautomerization Ring Closure & Tautomerization Michael Addition of Sulfur->Ring Closure & Tautomerization 2-Aminothiophene Derivative 2-Aminothiophene Derivative Ring Closure & Tautomerization->2-Aminothiophene Derivative

Caption: Generalized mechanism of the Gewald reaction.

Multicomponent Reactions: Efficient Synthesis of Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. This compound is a valuable component in MCRs for the synthesis of highly substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals.

Direct comparative data for this compound in pyridine synthesis is scarce. However, the literature shows that various cyanoacetamide derivatives are effective. For instance, a four-component reaction of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate in refluxing ethanol yields 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles in 62-92% yields.[11] In another example, a three-component reaction of aromatic aldehydes, acetophenones, and 2-cyano-N-(2-ethylphenyl)acetamide in refluxing ethanol with a piperidine catalyst afforded N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles in 25-55% yields.[11]

Experimental Protocol: Synthesis of Substituted 2-Pyridones

This protocol describes a general method for the synthesis of substituted 2-pyridone derivatives using a cyanoacetamide.

Materials:

  • Aromatic aldehyde

  • Substituted acetophenone

  • 2-Cyano-N-substituted acetamide (e.g., 2-cyano-N-(2-ethylphenyl)acetamide)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), substituted acetophenone (1 equivalent), and the 2-cyano-N-substituted acetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 5-9 hours, monitoring the progress by TLC.[11]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol to afford the desired 2-pyridone derivative.

Synthesis of Fluorescent Dyes

This compound and related cyanoacetic acid derivatives serve as key building blocks in the synthesis of fluorescent dyes. The cyano group, in conjugation with an extended π-system, often leads to compounds with interesting photophysical properties.

Experimental Protocol: Synthesis of a Cyano-Substituted Acrylic Acid Dye

This protocol outlines the synthesis of a cyanoacetic acid-based dye, which is a common scaffold for fluorescent probes.

Materials:

  • Aldehyde precursor (e.g., 10-ethyl-3-formylphenothiazine)

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile

Procedure:

  • A mixture of the aldehyde precursor (e.g., 10-ethyl-3-formylphenothiazine, 4 mmol) and cyanoacetic acid (8 mmol) is vacuum-dried.[12]

  • Acetonitrile (20 mL) and piperidine (4 mmol) are added to the mixture.[12]

  • The solution is refluxed for 6 hours.[12]

  • After cooling the solution, the solvent is removed in vacuo to yield the crude dye, which can be further purified by chromatography.[12]

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction cluster_product Final Product Aldehyde Precursor Aldehyde Precursor Knoevenagel Condensation (Reflux) Knoevenagel Condensation (Reflux) Aldehyde Precursor->Knoevenagel Condensation (Reflux) Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->Knoevenagel Condensation (Reflux) Piperidine Piperidine Piperidine->Knoevenagel Condensation (Reflux) Acetonitrile Acetonitrile Acetonitrile->Knoevenagel Condensation (Reflux) Cyano-substituted Dye Cyano-substituted Dye Knoevenagel Condensation (Reflux)->Cyano-substituted Dye

Caption: Synthesis of a cyano-substituted fluorescent dye.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its applications span the synthesis of complex pharmaceuticals like Entacapone, the construction of medicinally important thiophene and pyridine scaffolds, and the creation of novel fluorescent materials. While direct, side-by-side comparative studies with other active methylene compounds are not always available, the existing literature demonstrates its utility and, in many cases, its unique advantages. The choice of an active methylene compound will ultimately depend on the specific synthetic target, desired product properties, and reaction conditions. This guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this compound in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-cyano-N,N-diethylacetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-cyano-N,N-diethylacetamide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow established protocols for its disposal. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2] Therefore, proper waste management is not just a regulatory requirement but a fundamental aspect of laboratory safety.

Hazard Profile of this compound

Before handling, it is crucial to understand the hazards associated with this compound. This information is critical for risk assessment and the implementation of appropriate safety measures during the disposal process.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[1]
Skin Irritation Category 2: Causes skin irritation.[1][2]
Eye Irritation Category 2: Causes serious eye irritation.[1][2]

Immediate Safety Precautions

Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mist.[1][2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[2]

In the event of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Improper disposal, such as pouring it down the drain, is prohibited.[3]

Step 1: Waste Collection and Segregation

  • Container: Collect waste this compound in a designated, properly labeled, and leak-proof container.[4] Plastic containers are often preferred for chemical waste.[3] Ensure the container is compatible with the chemical and will not react with it.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include a clear indication of the hazards (e.g., using GHS pictograms for acute toxicity and irritation).[5]

  • Segregation: Do not mix this compound with other incompatible waste streams. While it may be possible to combine it with other flammable solvents, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical compatibility.[4]

Step 2: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][5] The SAA should be a secondary containment system to prevent spills from reaching drains.

  • Container Management: Keep the waste container tightly closed except when adding waste.[2][3] Do not fill the container to more than 90% of its capacity to allow for expansion.[4]

  • Storage Limits: Be aware of the volume and time limits for waste accumulation in an SAA as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).[5][6] Typically, laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[5]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS office or the designated chemical waste manager to arrange for a pickup.

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed professional waste disposal company.[1][7] Your EHS office will coordinate with such a vendor for proper transportation and final disposal.

Step 4: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[2][8]

  • Cleanup: For small spills, use an inert absorbent material to collect the spilled substance. Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1] Do not use combustible materials for absorption.

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Leak-Proof Waste Container ppe->container labeling Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage check_full Is Container Full or Has Max Time Been Reached? storage->check_full contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No disposal Licensed Waste Disposal Company Manages Final Disposal contact_ehs->disposal add_waste->storage

References

Essential Safety and Operational Guide for 2-Cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2-cyano-N,N-diethylacetamide (CAS RN: 26391-06-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][2]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[1][2]
Acute Toxicity, DermalCategory 4[1]
Acute Toxicity, InhalationCategory 4[1]
Skin IrritationCategory 2[1][2]
Eye IrritationCategory 2[1][2]
Specific target organ toxicity, single exposureCategory 3 (respiratory system)[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[4][5][6] Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect from incidental contact. For tasks with a higher risk of splashes, chemical-resistant aprons or suits are advised.[2]
Respiratory Protection RespiratorUse only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]

Operational Plan: Handling Protocol

Adherence to this step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Confirm all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid all personal contact. Do not ingest, inhale, or allow contact with skin and eyes.[8]

  • Avoid breathing mist or vapors.[1]

  • When handling, do not eat, drink, or smoke.

  • Keep the container tightly closed when not in use.[2]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][8]

  • Contaminated clothing should be removed and washed before reuse.[2]

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a clean, dry, sealable, and appropriately labeled container.[8]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

2. Disposal Method:

  • Dispose of the chemical and its container through a licensed professional waste disposal service.[7]

  • Do not allow the substance to enter drains, sewers, or water courses.[2][8]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Workflow Diagram

prep Preparation - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash handling Handling - Don appropriate PPE - Work within fume hood - Avoid inhalation and contact prep->handling Proceed when ready post_handling Post-Handling - Securely close container - Decontaminate work area - Wash hands thoroughly handling->post_handling After completing work emergency Emergency - In case of exposure, follow first aid procedures - Notify supervisor handling->emergency If exposure occurs disposal Waste Disposal - Collect in labeled container - Contact EHS for pickup - Do not pour down drain post_handling->disposal For waste materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.